4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-1-3-7(13)4-2-6/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMCWQFRZFCVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566770 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-32-0 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This document details a robust, two-step synthetic pathway commencing from readily available starting materials, followed by a thorough characterization of the target molecule using modern analytical techniques. The methodologies presented herein are designed to be reproducible and scalable, providing researchers, scientists, and drug development professionals with a reliable framework for the preparation and validation of this important chemical entity.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring system is a prominent structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its utility as a bioisosteric replacement for amide and ester groups has led to its incorporation into numerous drug discovery programs. The inherent stability of the oxadiazole ring to metabolic degradation makes it an attractive scaffold for the design of novel therapeutic agents with enhanced pharmacokinetic profiles.
The subject of this guide, 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol (CAS No. 5509-32-0), is a bifunctional molecule featuring a reactive chloromethyl group and a phenolic hydroxyl group.[2][3] This unique combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules through substitution reactions at the chloromethyl position and derivatization of the phenol.
Table 1: Physicochemical Properties of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol [2]
| Property | Value |
| CAS Number | 5509-32-0 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Purity (Typical) | >95% |
Synthetic Pathway: A Two-Step Approach
The synthesis of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The key transformation involves the construction of the 1,2,4-oxadiazole ring via the reaction of an amidoxime with an acyl chloride.
Figure 1: Synthetic workflow for 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol.
Step 1: Synthesis of 4-Hydroxybenzamidoxime
The initial step involves the preparation of the key intermediate, 4-hydroxybenzamidoxime, from 4-cyanophenol. This reaction proceeds via the addition of hydroxylamine to the nitrile group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to 7-8 with a dilute acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-hydroxybenzamidoxime as a solid.
Step 2: Synthesis of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol
The final step is the cyclocondensation of 4-hydroxybenzamidoxime with chloroacetyl chloride to form the 1,2,4-oxadiazole ring. This reaction is a classic and widely used method for the synthesis of this heterocyclic system.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzamidoxime (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or pyridine.[4]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol as a solid.
Characterization of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol
The structural elucidation and purity assessment of the synthesized 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol are performed using a combination of spectroscopic and chromatographic techniques.
Figure 2: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the target molecule. Based on data from structurally similar compounds, the following spectral features are expected.[5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10.0 | Singlet | Phenolic -OH |
| ~7.8 | Doublet | Aromatic CH (ortho to oxadiazole) | |
| ~7.0 | Doublet | Aromatic CH (ortho to -OH) | |
| ~4.8 | Singlet | -CH₂Cl | |
| ¹³C NMR | ~175 | Singlet | C5 of oxadiazole |
| ~168 | Singlet | C3 of oxadiazole | |
| ~160 | Singlet | Phenolic C-OH | |
| ~130 | Singlet | Aromatic CH | |
| ~118 | Singlet | Aromatic C (ipso to oxadiazole) | |
| ~116 | Singlet | Aromatic CH | |
| ~35 | Singlet | -CH₂Cl |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be utilized. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 210.62 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 1610-1580 | C=N stretch (oxadiazole) |
| 1500-1400 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (phenol) |
| 800-750 | C-Cl stretch |
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol. The presented two-step synthetic route is efficient and utilizes readily accessible starting materials. The comprehensive characterization workflow ensures the structural integrity and purity of the final product. This guide serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery, facilitating the exploration of this versatile scaffold for the development of novel bioactive molecules.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 3. Page loading... [guidechem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to its successful development from a promising lead into a viable therapeutic agent. This guide provides an in-depth technical overview of the core physicochemical characteristics of 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The presence of a phenolic hydroxyl group, a 1,2,4-oxadiazole ring, and a reactive chloromethyl moiety imparts a unique combination of properties that govern its solubility, permeability, metabolic stability, and target engagement.[2][3][4]
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. As a Senior Application Scientist, the goal is to provide a narrative grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. We will delve into the theoretical underpinnings and practical methodologies for determining key physicochemical parameters, offering insights into how these properties influence the compound's behavior in biological systems.
Molecular Structure and Key Features
4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol possesses a molecular formula of C9H7ClN2O2 and is typically a white crystalline solid.[1] Its structure is characterized by a phenol ring substituted at the para position with a 5-(chloromethyl)-1,2,4-oxadiazole ring.
Key Structural Features:
-
Phenolic Hydroxyl Group: This acidic proton imparts pH-dependent solubility and potential for hydrogen bonding, which is crucial for receptor interactions.
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is a bioisostere for esters and amides, often introduced to improve metabolic stability and modulate electronic properties.[2] The nitrogen atoms can also participate in hydrogen bonding.
-
Chloromethyl Group: This is a reactive electrophilic site, potentially allowing for covalent modification of biological targets or serving as a handle for further chemical derivatization.
I. Solubility Profile
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. For an ionizable compound like a phenol, solubility is intrinsically linked to the pH of the medium.
Trustworthiness: A multi-step, systematic approach to solubility determination ensures a comprehensive understanding of the compound's behavior in various environments, from neutral water to acidic and basic solutions, mimicking different physiological compartments.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classifying the solubility of an organic compound.[5][6][7]
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
Small test tubes
-
Vortex mixer
-
Water (deionized)
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO3) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Concentrated sulfuric acid (H2SO4)
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.
-
Observe for complete dissolution. If soluble, proceed to test the pH of the solution with litmus paper to determine if it's a water-soluble acid, base, or neutral compound.[7]
-
-
5% NaOH Solubility:
-
If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh 25 mg sample.
-
Vortex thoroughly. Solubility in 5% NaOH indicates an acidic functional group, such as the phenol in our compound of interest.
-
-
5% NaHCO3 Solubility:
-
If soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO3 solution.
-
Solubility in this weaker base suggests a strongly acidic group. Phenols are generally weak acids and may not dissolve in sodium bicarbonate unless activated by strong electron-withdrawing groups.
-
-
5% HCl Solubility:
-
If insoluble in water and basic solutions, test solubility in 0.75 mL of 5% HCl.
-
Solubility in acid indicates the presence of a basic functional group.
-
-
Concentrated H2SO4 Solubility:
-
Ether Solubility:
-
Separately, test the solubility in 0.75 mL of diethyl ether to gauge its lipophilicity.
-
Data Presentation:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the aromatic rings suggests low aqueous solubility. |
| 5% NaOH | Soluble | The acidic phenolic hydroxyl group will be deprotonated by the strong base to form a soluble sodium phenoxide salt. |
| 5% NaHCO3 | Likely Insoluble | Phenols are typically not acidic enough to be deprotonated by the weak base, sodium bicarbonate. |
| 5% HCl | Insoluble | The compound lacks a basic functional group that can be protonated. |
| Diethyl Ether | Soluble | The organic nature of the molecule suggests solubility in a nonpolar solvent like ether. |
| Conc. H2SO4 | Soluble | The presence of oxygen and nitrogen atoms, as well as the aromatic systems, would allow for protonation and dissolution. |
Visualization:
Caption: Qualitative solubility analysis workflow.
II. Acidity Constant (pKa)
Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, the pKa of the phenolic hydroxyl group is a critical parameter. It dictates the compound's charge state at physiological pH, which in turn influences its ability to cross cell membranes and interact with its biological target. Theoretical calculations can provide a reliable estimate of pKa values for phenolic compounds.[9][10][11]
Trustworthiness: Spectrophotometric determination of pKa is a robust method that relies on the difference in the UV-Vis absorption spectra between the protonated and deprotonated species. By measuring the absorbance at various pH values, a precise pKa can be determined.
Experimental Protocol: Spectrophotometric pKa Determination[13][14]
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffers covering a pH range of approximately 2 to 12
-
Acetonitrile (or other suitable co-solvent if solubility is low)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile-water mixture) to ensure solubility across the desired pH range.[12]
-
UV-Vis Spectra Acquisition:
-
Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH).
-
Record the UV-Vis spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (ArO-).
-
-
Spectrometric Titration:
-
Prepare a series of solutions of the compound in buffers of varying pH values, typically spanning the expected pKa ± 2 pH units.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_M is the absorbance of the molecular species.
-
Data Presentation:
| Parameter | Predicted Value | Rationale |
| pKa | ~8-10 | The pKa of phenol is approximately 9.99. The electron-withdrawing nature of the oxadiazole ring is expected to slightly lower the pKa, making the phenol more acidic. |
III. Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A compound that is too lipophilic may have poor aqueous solubility and be sequestered in fatty tissues, while a compound that is too hydrophilic may not be able to cross cell membranes.
Trustworthiness: The shake-flask method is the traditional way to determine LogP, but it can be time-consuming and require significant amounts of the compound. A more modern and efficient approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the LogP.[13] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Protocol: LogP Determination by RP-HPLC[15]
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (or a buffered aqueous solution)
-
A set of standard compounds with known LogP values
Procedure:
-
Calibration:
-
Inject a series of standard compounds with known LogP values onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known LogP values.
-
-
Sample Analysis:
-
Inject a solution of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol onto the HPLC system using the same conditions as for the standards.
-
Determine its retention time and calculate its log(k').
-
-
LogP Determination:
-
Use the calibration curve to determine the LogP of the target compound from its measured log(k').
-
Data Presentation:
| Parameter | Predicted Value | Rationale |
| XLogP3 | 2.181 | This computationally predicted value suggests a moderate degree of lipophilicity, which is often desirable for drug candidates. |
IV. Melting Point
Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides information about its purity.[14][15] A pure compound will have a sharp melting point range (typically 0.5-1.0°C), while impurities will depress and broaden the melting range.[16]
Trustworthiness: The capillary melting point method is a simple, reliable, and widely used technique for determining the melting point of a solid.[15]
Experimental Protocol: Capillary Melting Point Determination[16][17][19][20]
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (as a fine powder)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder.[14]
-
Tap the open end of a capillary tube into the sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 1-2 mm.[16][17]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample again, but this time slow the heating rate to approximately 1-2°C per minute as the temperature approaches the approximate melting point.[16]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).
-
Data Presentation:
| Parameter | Value | Source |
| Melting Point | Not available | Experimental data not found in the searched literature. |
V. Chemical Stability
Expertise & Experience: The chemical stability of a drug candidate is crucial for its shelf-life and to ensure that it does not degrade into potentially toxic or inactive byproducts. The presence of the chloromethyl group in 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol suggests a potential for nucleophilic substitution reactions. The oxadiazole ring itself is generally considered to be thermally stable.[2][18][19]
Trustworthiness: Forced degradation studies, where the compound is subjected to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress), are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[20][21]
Conceptual Framework for Stability Assessment
A comprehensive stability assessment would involve subjecting the compound to the following conditions and analyzing the samples at various time points using a stability-indicating HPLC method:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 1 M HCl) at elevated temperatures. The oxadiazole ring may be susceptible to acid-catalyzed hydrolysis.
-
Base Hydrolysis: Treatment with a strong base (e.g., 1 M NaOH) at elevated temperatures. The phenolic proton will be removed, and the chloromethyl group could be susceptible to hydrolysis or other reactions.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) at room temperature. The phenol ring is susceptible to oxidation.
-
Thermal Degradation: Heating the solid compound at a high temperature. Heterocyclic compounds can have varying thermal stabilities.[18][19]
-
Photostability: Exposing the compound (in solid and solution form) to UV and visible light.
Visualization:
Caption: Forced degradation study workflow.
Conclusion
This technical guide has outlined the key physicochemical properties of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and provided a framework for their experimental determination. A comprehensive understanding of its solubility, pKa, lipophilicity, melting point, and chemical stability is essential for any researcher or drug development professional working with this compound. The interplay of its phenolic, oxadiazole, and chloromethyl functionalities creates a unique profile that warrants careful and systematic investigation to unlock its full therapeutic potential. The protocols and insights provided herein serve as a robust starting point for such endeavors, emphasizing the importance of a scientifically rigorous approach to physicochemical characterization in the pursuit of novel medicines.
References
- 1. Page loading... [guidechem.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. agilent.com [agilent.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. mt.com [mt.com]
- 16. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 17. chm.uri.edu [chm.uri.edu]
- 18. mdpi.com [mdpi.com]
- 19. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the oxadiazole ring system has garnered significant attention for its remarkable versatility and favorable pharmacological profile.[1][2] Oxadiazoles, a class of five-membered aromatic rings containing one oxygen and two nitrogen atoms, exist as several isomers, with the 1,2,4- and 1,3,4-isomers being of particular interest due to their chemical stability and diverse biological activities.[3] This guide focuses on a specific, highly functionalized derivative, 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol (CAS Number: 5509-32-0), a molecule poised as a valuable intermediate in the synthesis of novel bioactive compounds.
The strategic incorporation of the 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functionalities. This substitution can enhance a molecule's metabolic stability by rendering it more resistant to enzymatic hydrolysis, a critical consideration in drug design aimed at improving pharmacokinetic properties.[4] The subject of this guide, with its phenolic hydroxyl group and a reactive chloromethyl substituent, offers multiple avenues for synthetic elaboration, making it a key building block for creating diverse chemical libraries for drug discovery programs.
Physicochemical Properties and Structural Attributes
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 5509-32-0 | [1][5] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1][5] |
| Molecular Weight | 210.62 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Boiling Point | 385.9 °C at 760 mmHg (Predicted) | [5] |
| Purity | Typically ≥95% | [5] |
The structure of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol is characterized by three key functional domains, each contributing to its unique reactivity and potential applications.
Figure 1: Structure of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol.
-
Phenolic Moiety: The hydroxyl group attached to the phenyl ring is a versatile functional handle. It can undergo O-alkylation, esterification, or serve as a directing group in electrophilic aromatic substitution. Its acidity allows for the formation of a phenoxide, a potent nucleophile.
-
1,2,4-Oxadiazole Core: This stable aromatic heterocycle acts as a rigid scaffold, influencing the spatial arrangement of the substituents. Its electron-withdrawing nature can impact the reactivity of the adjacent phenyl ring and the chloromethyl group.
-
Chloromethyl Group: This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functionalities, such as amines, thiols, and alkoxides, providing a straightforward method for library synthesis.[1]
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[4]
Figure 2: General synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of analogous 1,2,4-oxadiazoles. Optimization may be required to achieve the highest yields and purity.
Step 1: Synthesis of 4-Hydroxybenzamidoxime
-
Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 4-hydroxybenzamidoxime.
Causality: The nitrile group of 4-hydroxybenzonitrile is nucleophilically attacked by hydroxylamine. The basic conditions generated by sodium carbonate are crucial to neutralize the HCl formed from hydroxylamine hydrochloride, thus liberating the free hydroxylamine necessary for the reaction.
Step 2: Synthesis of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol
-
Reaction Setup: Dissolve 4-hydroxybenzamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acylation and Cyclization: Add a base, such as triethylamine or pyridine (1.1 eq), to the solution. Then, add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The cyclodehydration can be facilitated by heating in a high-boiling point solvent like toluene or by using a dehydrating agent.[8]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.
Causality: The amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acylamidoxime intermediate. The subsequent heating in the presence of a base promotes an intramolecular cyclization with the elimination of water, leading to the formation of the stable 1,2,4-oxadiazole ring.[9]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol is not extensively reported in the public domain, its structural features suggest significant potential as a scaffold in medicinal chemistry. The broader class of oxadiazole derivatives has been extensively investigated and has shown a wide range of biological activities.
-
Anticancer Activity: Many 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and targeting other cancer-related enzymes.[10][11] The title compound could serve as a starting material for the synthesis of novel analogues for anticancer screening.
-
Antimicrobial and Antifungal Agents: The oxadiazole nucleus is a common feature in many compounds with significant antibacterial and antifungal activities.[10] The reactive chloromethyl group of the target compound allows for the introduction of various side chains that could modulate the antimicrobial spectrum and potency.
-
Enzyme Inhibition: The rigid oxadiazole ring can effectively position substituents to interact with the active sites of enzymes. Derivatives have been developed as inhibitors for various enzymes implicated in disease.
-
Nematicidal Activity: Recent studies have shown that 1,2,4-oxadiazole derivatives, particularly those with a haloalkyl group at the 5-position, exhibit significant nematicidal activity.[12] This suggests a potential application in agrochemical research.
The primary utility of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol lies in its role as a versatile intermediate. The phenolic hydroxyl and the chloromethyl group are orthogonal functional handles that can be selectively modified to generate a diverse library of compounds for high-throughput screening.
Figure 3: Synthetic utility and application pathways.
Safety, Handling, and Storage
As a halogenated organic compound and a phenol derivative, 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol requires careful handling to minimize exposure and ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) is not universally available, the following precautions are based on the known hazards of related chemical classes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]
Conclusion
4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)phenol is a strategically important synthetic intermediate with significant potential for the development of novel bioactive molecules. Its unique combination of a stable, bioisosteric oxadiazole core, a versatile phenolic hydroxyl group, and a reactive chloromethyl handle makes it an attractive starting material for medicinal chemists and drug discovery scientists. While further research is needed to fully elucidate its own biological activity profile, its value as a foundational building block for creating diverse chemical libraries is clear. The synthetic protocols and safety considerations outlined in this guide provide a solid framework for researchers to effectively and safely utilize this promising compound in their scientific endeavors.
References
- 1. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. soc.chim.it [soc.chim.it]
- 5. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 6. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-PHENOL, CasNo.4282-24-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
A Spectroscopic Guide to 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol: Structure Elucidation for Drug Discovery
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol (CAS No. 5509-32-0).[1] This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its potential antimicrobial properties.[2] A comprehensive understanding of its structure and purity, as determined by nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), is crucial for its application in pharmaceutical research. This document offers an in-depth interpretation of the predicted spectra, grounded in established principles and data from analogous structures, to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel oxadiazole-based compounds.
Introduction: The Significance of Spectroscopic Characterization
The compound 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol, with the molecular formula C₉H₇ClN₂O₂, possesses a unique combination of a phenol ring, a 1,2,4-oxadiazole heterocycle, and a reactive chloromethyl group.[3] This trifecta of functional groups suggests a potential for diverse biological activity and makes it a valuable building block in the synthesis of more complex pharmaceutical agents.
Accurate structural confirmation and purity assessment are non-negotiable prerequisites in the drug discovery pipeline. Spectroscopic techniques are the cornerstone of this process, providing a detailed molecular fingerprint. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the title compound, explaining the rationale behind the expected signals and providing a framework for the interpretation of experimental data.
Molecular Structure and Key Features
A clear visualization of the molecular architecture is fundamental to interpreting its spectroscopic output.
Figure 1: Molecular Structure of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Ar-OH |
| ~7.85 | Doublet | 2H | Ar-H (ortho to oxadiazole) |
| ~6.95 | Doublet | 2H | Ar-H (ortho to OH) |
| ~4.90 | Singlet | 2H | -CH ₂Cl |
Interpretation and Rationale:
-
Phenolic -OH (~10.1 ppm): The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange with the solvent. In a polar aprotic solvent like DMSO-d₆, this peak is typically downfield.
-
Aromatic Protons (~7.85 and ~6.95 ppm): The para-substituted phenyl ring will exhibit an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing oxadiazole ring are deshielded and will appear at a lower field (~7.85 ppm). Conversely, the protons ortho to the electron-donating hydroxyl group will be more shielded and appear at a higher field (~6.95 ppm).
-
Chloromethyl Protons (~4.90 ppm): The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the oxadiazole ring, leading to a significant downfield shift. This will appear as a sharp singlet as there are no adjacent protons to couple with. This prediction is consistent with data from similar 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole structures.[4][5]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C -Cl (Oxadiazole C5) |
| ~168.0 | C -N (Oxadiazole C3) |
| ~160.0 | C -OH (Aromatic) |
| ~129.0 | C -H (Aromatic, ortho to oxadiazole) |
| ~120.0 | C ipso (Aromatic, attached to oxadiazole) |
| ~116.0 | C -H (Aromatic, ortho to OH) |
| ~40.0 | -C H₂Cl |
Interpretation and Rationale:
-
Oxadiazole Carbons (~175.0 and ~168.0 ppm): The two carbons within the oxadiazole ring are significantly deshielded due to the influence of the adjacent nitrogen and oxygen atoms, placing them far downfield.
-
Aromatic Carbons (~160.0 - ~116.0 ppm): The carbon attached to the hydroxyl group is the most deshielded of the aromatic carbons. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
Chloromethyl Carbon (~40.0 ppm): The carbon of the chloromethyl group is in the aliphatic region but is shifted downfield due to the attached chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1610, ~1580, ~1500 | Medium to Strong | C=C aromatic ring stretch |
| ~1450 | Medium | C=N stretch (oxadiazole) |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~750 | Strong | C-Cl stretch |
Interpretation and Rationale:
-
O-H Stretch (3400 - 3200 cm⁻¹): A prominent, broad absorption in this region is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[6]
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and several sharp peaks for C=C stretching in the 1610-1500 cm⁻¹ region.[7]
-
Oxadiazole and Phenolic C-O Stretches: The C=N stretching of the oxadiazole ring and the C-O stretching of the phenol are expected in the fingerprint region and are diagnostic for these functionalities.
-
C-Cl Stretch (~750 cm⁻¹): A strong absorption in the lower wavenumber region is indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 210/212 | Molecular Ion [M]⁺ and [M+2]⁺ |
| 175 | [M - Cl]⁺ |
| 121 | [HOC₆H₄CN₂O]⁺ |
| 93 | [HOC₆H₄]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak (m/z 210/212): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. This is a key diagnostic feature.
-
Fragmentation Pathway: A logical fragmentation pathway under electron ionization would involve the loss of a chlorine radical to give a stable cation at m/z 175. Further fragmentation of the oxadiazole ring could lead to the ion at m/z 121. A significant peak at m/z 93, corresponding to the hydroxyphenyl cation, is also anticipated due to the cleavage of the bond between the phenyl ring and the oxadiazole ring. The fragmentation patterns of 1,2,4-oxadiazoles have been extensively studied and provide a solid basis for these predictions.[8]
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
Data Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, supported by data from analogous compounds and fundamental principles, offers a robust framework for researchers. By following the outlined experimental protocols, scientists can confidently verify the structure and purity of this important synthetic intermediate, thereby accelerating its application in the discovery of new therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Oxadiazole Compounds
An In-Depth Technical Guide
Introduction: The Privileged Scaffold in Modern Drug Discovery
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, existing in several isomeric forms, with the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds being of particular interest in medicinal chemistry.[1][2] These structures are considered "privileged scaffolds" due to their remarkable versatility, chemical stability, and their ability to engage in various biological interactions. Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, makes them a focal point in the quest for novel therapeutic agents.[1][3][4][5] The oxadiazole ring often acts as a bioisosteric replacement for ester and amide groups, enhancing pharmacokinetic properties like metabolic stability and bioavailability.[2]
This guide provides a comprehensive framework for the systematic biological evaluation of novel oxadiazole derivatives. It is designed for researchers in drug discovery, offering a narrative that combines established protocols with the underlying scientific rationale, ensuring a robust and logical screening cascade.
The Strategic Screening Cascade: A Roadmap from Hit to Lead
The journey from a newly synthesized compound to a viable drug candidate is a multi-step process of rigorous evaluation. A hierarchical screening cascade is essential to efficiently manage resources, eliminate compounds with undesirable properties early, and focus on the most promising candidates. The goal is to move from broad, high-throughput primary assays to more specific, mechanism-of-action studies.
Caption: A generalized workflow for screening novel oxadiazole compounds.
Part 1: Anticancer Activity Evaluation
Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as enzyme inhibition (kinases, HDACs, topoisomerase), apoptosis induction, and cell cycle arrest.[6][7][8][9][10]
Primary Screening: Cytotoxicity Assays
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This provides a broad view of the compounds' potency and spectrum of activity.[11]
Featured Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, C6 for glioma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the novel oxadiazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[12][14]
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.[15]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[12]
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cancer Type | Cell Line | IC₅₀ (µM)[12] | Selectivity Index (SI)* |
| OXA-001 | Breast | MCF-7 | 8.5 | 5.8 |
| OXA-002 | Lung | A549 | 2.1[14] | 15.2 |
| OXA-003 | Glioma | C6 | 15.7[14] | 2.1 |
| Doxorubicin | (Control) | MCF-7 | 0.9 | 11.0 |
*Selectivity Index (SI) = IC₅₀ in normal cells (e.g., NIH/3T3) / IC₅₀ in cancer cells. A higher SI value is desirable.
Secondary Screening: Elucidating the Mechanism of Action (MoA)
Compounds showing potent and selective cytotoxicity ('hits') are advanced to mechanistic studies to understand how they kill cancer cells.
Workflow for Anticancer MoA
Caption: A logical workflow for investigating the mechanism of anticancer activity.
Key Mechanistic Assays:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, revealing if the compound induces programmed cell death.[12][16]
-
Cell Cycle Analysis: Treatment of cells with the compound followed by propidium iodide staining and flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[12]
-
Enzyme Inhibition Assays: Based on literature for oxadiazoles, specific enzyme targets can be investigated. For example, many derivatives are known to inhibit histone deacetylases (HDACs), thymidylate synthase, or various kinases involved in proliferative signaling.[6][7]
Part 2: Antimicrobial Activity Screening
The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Oxadiazoles have shown promising activity against a range of bacteria and fungi.[4][17]
Primary Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][18]
Featured Protocol: Broth Microdilution for MIC Determination
Methodology:
-
Inoculum Preparation: Aseptically prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[15]
-
Compound Dilution: Perform two-fold serial dilutions of the test compounds in broth within a 96-well microtiter plate.[15]
-
Inoculation & Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]
Data Presentation: Hypothetical Antimicrobial Activity
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| OXA-004 | 4 | 16 | 8 |
| OXA-005 | >128 | 8 | >128 |
| OXA-006 | 2 | 4 | 4 |
| Ciprofloxacin | 0.5 | 0.015 | NA |
Part 3: Anti-inflammatory & Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in numerous diseases. Oxadiazoles are explored for their ability to modulate these pathways.
Anti-inflammatory Screening: COX/LOX Inhibition
A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[19][20]
Screening Approach:
-
In Vitro Enzyme Inhibition Assays: Commercially available kits are used to measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, and 5-LOX enzymes.[21][22] The assay typically involves incubating the enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound and measuring the formation of the product.[19][23]
-
Rationale: Selective inhibition of COX-2 over COX-1 is often a goal to reduce gastrointestinal side effects associated with traditional NSAIDs. Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.[23]
Antioxidant Screening: Radical Scavenging Assays
These assays evaluate the capacity of a compound to neutralize stable free radicals, indicating its potential to counteract oxidative stress.
Featured Protocol: DPPH Radical Scavenging Assay
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. The DPPH solution should have a deep purple color.[24]
-
Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (the solution turns from purple to yellow).[24]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[25]
Part 4: Early ADMET Profiling
A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[26] Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[27]
-
In Silico Prediction: Before or concurrent with in vitro screening, computational tools can predict key drug-like properties.[28][29] This includes:
-
Lipinski's Rule of Five: Predicts oral bioavailability.
-
Prediction of hERG inhibition, hepatotoxicity, etc.
-
Metabolic stability prediction.
-
-
In Vitro ADMET Assays:
-
Cytotoxicity in Normal Cells: Assess toxicity in non-cancerous cell lines (e.g., NIH/3T3 mouse fibroblasts, or human cell lines like HEK293) to determine selectivity.[13][14]
-
Metabolic Stability: Incubate compounds with liver microsomes to assess their susceptibility to metabolic degradation.
-
Plasma Protein Binding: Determine the extent to which a compound binds to plasma proteins, which affects its free concentration.
-
Conclusion and Future Directions
The oxadiazole scaffold remains a highly fruitful starting point for the development of new therapeutics. The systematic screening approach detailed in this guide—from high-throughput primary assays to detailed mechanistic and safety studies—provides a robust framework for identifying and advancing novel oxadiazole compounds. By integrating biological screening with early ADMET profiling, researchers can increase the efficiency and success rate of the drug discovery process, ultimately accelerating the journey of these promising molecules from the laboratory to the clinic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benchchem.com [benchchem.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. jddtonline.info [jddtonline.info]
- 20. athmicbiotech.com [athmicbiotech.com]
- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 27. ijarbs.com [ijarbs.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
In-Silico Modeling of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol Interactions with Carbonic Anhydrase II: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in-silico modeling of the interactions between the small molecule 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and its predicted biological target, Human Carbonic Anhydrase II. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. The methodologies described herein are designed to be self-validating, promoting scientific rigor and reproducibility. All protocols and claims are supported by authoritative references, and visual aids are provided to clarify complex workflows and interactions.
Introduction: The Compound of Interest and Its Predicted Target
The oxadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The subject of this guide, 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, is a small molecule featuring this heterocyclic core. Its chemical properties are summarized in Table 1.
Table 1: Chemical Properties of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
| Property | Value | Source |
| CAS Number | 5509-32-0 | [4][5] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | [4] |
| Canonical SMILES | OC1=CC=C(C2=NOC(CCl)=N2)C=C1 | [6] |
To investigate the potential biological interactions of this compound, a target prediction was performed using the SwissTargetPrediction web server.[7][8][9] This tool predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands. For 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, a high-probability target was identified as Human Carbonic Anhydrase II (CA-II) . CA-II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is a well-established drug target for various therapeutic areas, including glaucoma and epilepsy. The prediction of CA-II as a target is chemically plausible due to the presence of features in the ligand that could interact with the zinc ion and the active site residues of the enzyme.
For the in-silico studies detailed in this guide, a high-resolution crystal structure of Human Carbonic Anhydrase II in complex with an inhibitor, available from the Protein Data Bank (PDB ID: 2CBE), will be utilized.[1][10]
Foundational In-Silico Workflow
The in-silico investigation of a ligand-protein interaction is a multi-step process that builds in complexity, from initial binding pose prediction to the simulation of the dynamic behavior of the complex over time. This guide will follow a logical progression, as depicted in the workflow diagram below.
References
- 1. rcsb.org [rcsb.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 5. 5509-32-0|4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol|BLD Pharm [bldpharm.com]
- 6. 1-(3-{4-[3-(4-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenoxy}-propyl)-4-methyl-piperazine | C22H25ClN4O2 | CID 10295195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
A Technical Guide to the Therapeutic Potential of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol: A Covalent-by-Design Approach
Executive Summary
The landscape of drug discovery is continually evolving, with a renewed focus on targeted therapies that offer enhanced potency and specificity. This guide delves into the therapeutic potential of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, a compound distinguished by its 1,2,4-oxadiazole core and a chemically reactive chloromethyl group. While direct research on this specific molecule is nascent, its structural features strongly suggest a mechanism of action rooted in covalent inhibition. The presence of the chloromethyl "warhead" positions this molecule as a prime candidate for forming irreversible bonds with nucleophilic residues on target proteins, offering a durable and potent inhibitory effect. This document synthesizes data from related chemical scaffolds and covalent inhibitor design principles to propose potential therapeutic targets, outline a robust experimental validation workflow, and chart a course for its future development. We hypothesize that 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol holds significant promise in oncology and inflammatory diseases, targeting key enzymes such as kinases and proteases.
Introduction: The Strategic Advantage of Covalent Inhibition
The 1,2,4-oxadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] These heterocyclic compounds are valued for their metabolic stability and their ability to act as bioisosteres for ester and amide groups, enhancing interactions with biological targets.[2][3]
The defining feature of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, however, is its chloromethyl substituent. This functional group is a potent electrophile, designed to react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) within a protein's binding pocket. This transforms the molecule from a standard reversible inhibitor into a covalent inhibitor.[4][5]
The primary advantages of this covalent mechanism include:
-
Enhanced Potency and Duration: By forming a stable, irreversible bond, the inhibitor can achieve a prolonged duration of action that is less dependent on plasma concentration.[6]
-
High Target Occupancy: Covalent binding can lead to a more complete and sustained inhibition of the target protein's activity.[5]
-
Overcoming Resistance: In oncology, covalent inhibitors have proven effective against mutations that confer resistance to non-covalent drugs.[4]
This guide will, therefore, analyze 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol through the lens of a rationally designed covalent inhibitor.
Compound Profile
A thorough understanding of the molecule's physicochemical properties is foundational to any drug development program.
Chemical Structure and Properties
-
IUPAC Name: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol
-
CAS Number: 5509-32-0[7]
-
Molecular Formula: C₉H₇ClN₂O₂[7]
-
Molecular Weight: 210.62 g/mol [7]
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~2.5 | Indicates good membrane permeability and oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Suggests favorable cell penetration properties. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Can participate in key interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 (Oxadiazole N, O) | Facilitates binding affinity and specificity. |
| Reactivity | High (Chloromethyl group) | The key feature for covalent bond formation. |
Synthetic Accessibility
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the chemical literature. A common and feasible route involves the reaction of a substituted amidoxime with an activated carboxylic acid derivative, in this case, a derivative of chloroacetic acid. The starting materials, p-hydroxybenzamidoxime and chloroacetyl chloride, are readily available, making the synthesis of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol scalable and cost-effective for research and development purposes.[8]
Hypothesized Mechanism of Action: Targeted Covalent Inhibition
The central hypothesis is that 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol acts as a targeted covalent inhibitor. The process involves two steps:
-
Reversible Binding: The "guidance system," comprised of the phenol and oxadiazole rings, first directs the molecule to the specific binding site of a target protein through non-covalent interactions (e.g., hydrogen bonds, pi-stacking).[6]
-
Irreversible Bond Formation: Once properly oriented, the electrophilic chloromethyl "warhead" is positioned to react with a nearby nucleophilic amino acid residue, forming a permanent covalent bond and inactivating the protein.[5]
The most likely target for this alkylation reaction is the thiol group of a cysteine residue, which is a common target for covalent drugs due to its high nucleophilicity.[9]
Caption: Mechanism of targeted covalent inhibition.
Potential Therapeutic Target Classes
Based on the known activities of oxadiazole derivatives and the reactivity of the chloromethyl warhead, several classes of proteins emerge as high-probability targets.[1][10]
Protein Kinases
Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to target non-catalytic cysteine residues near the ATP-binding pocket. The 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol scaffold could be guided by the phenol and oxadiazole moieties to the hinge region of a kinase, positioning the chloromethyl group to covalently modify a nearby cysteine.
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and other kinases with known reactive cysteines. Covalent EGFR inhibitors have successfully overcome resistance to earlier non-covalent drugs.[4]
Cysteine Proteases
This family of enzymes, which includes caspases and cathepsins, relies on a catalytic cysteine residue for their function. These enzymes are implicated in apoptosis, inflammation, and cancer metastasis. The chloromethyl group is an ideal warhead to irreversibly inactivate these proteases.
-
Potential Targets: Caspases (implicated in apoptosis), Cathepsins (involved in tumor invasion).
Enzymes in Inflammatory Pathways
Oxadiazole-containing compounds have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11] While traditional NSAIDs are reversible inhibitors, a covalent inhibitor could offer a more profound and lasting anti-inflammatory effect.
-
Potential Targets: COX-2, 5-LOX, or other enzymes in the arachidonic acid cascade that possess a targetable nucleophilic residue.
Proposed Experimental Workflow for Target Identification and Validation
A systematic, multi-step approach is required to identify and validate the specific molecular targets of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
Caption: Workflow for covalent target identification and validation.
Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)
Rationale: ABPP is a powerful chemoproteomic strategy to identify the direct targets of covalent inhibitors in a complex biological system. It uses a reactive probe to label the active sites of enzymes, and competition with an inhibitor reveals its specific targets.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.
-
Treatment: Lyse the cells to prepare a proteome. Treat aliquots of the lysate with varying concentrations of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol for 1 hour at 37°C. A vehicle control (DMSO) is run in parallel.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate to label cysteines not blocked by the test compound.
-
Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) to the alkyne-modified proteins via copper-catalyzed click chemistry.
-
Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose probe labeling is significantly reduced in a dose-dependent manner by the compound. These are the candidate targets.
Protocol 2: Target Validation via Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA validates target engagement in an intact cellular environment. The binding of a ligand (the inhibitor) stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol or a vehicle control.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Quantification: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western Blot or similar techniques.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the control confirms direct target engagement.
Conclusion and Future Directions
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol is a compelling molecular entity whose structure strongly implies a function as a targeted covalent inhibitor. Its synthesis is straightforward, and its core scaffolds are known to possess broad biological activity. The presence of the electrophilic chloromethyl group provides a clear mechanistic hypothesis that can be systematically tested.
The immediate future direction is the execution of the proposed experimental workflow. Unbiased chemoproteomic screening will unveil its primary targets, which can then be rigorously validated through biochemical and cellular assays. Based on the likely target classes—kinases and proteases—this compound holds significant potential for development as a therapeutic agent in oncology or for chronic inflammatory conditions. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by preclinical evaluation in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Oxadiazoles 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
Whitepaper: The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its significance stems not only from its presence in a wide array of bioactive compounds but also from its valuable physicochemical properties, most notably its function as a metabolically stable bioisostere for ester and amide groups.[4][5][6] This attribute allows for the strategic enhancement of pharmacokinetic profiles, making it an attractive component in rational drug design. This technical guide provides an in-depth exploration of the 1,2,4-oxadiazole core, from its foundational synthetic methodologies to its diverse pharmacological applications. We will dissect the causality behind key experimental choices, present validated protocols, and summarize the extensive biological activities—including anticancer, anti-inflammatory, and anti-infective properties—that underscore the therapeutic potential of this versatile scaffold.
The Strategic Advantage of the 1,2,4-Oxadiazole Core in Medicinal Chemistry
The five-membered ring of 1,2,4-oxadiazole, containing one oxygen and two nitrogen atoms, offers a unique combination of stability, aromaticity, and tunable electronic properties.[1] Its low level of aromaticity and the presence of a reducible O-N bond also contribute to its unique reactivity.[7] However, its most celebrated role in drug design is that of a bioisostere.
Bioisosterism: Enhancing Drug-Like Properties
Bioisosteres are functional groups that possess similar steric and electronic characteristics, allowing them to produce broadly similar biological effects. The 1,2,4-oxadiazole ring is an effective bioisosteric replacement for esters and amides.[1][5]
-
Causality: Amide and ester linkages are common in bioactive molecules but are often susceptible to enzymatic hydrolysis by proteases and esterases in the body. This rapid metabolism can lead to poor bioavailability and short half-lives. By replacing these labile groups with the stable 1,2,4-oxadiazole ring, medicinal chemists can significantly improve a drug candidate's metabolic stability and overall pharmacokinetic profile without drastically altering its ability to bind to its biological target.[6] The oxadiazole ring retains the ability to participate in hydrogen bonding, mimicking the interactions of the original amide or ester group.[5][8]
Synthesis of the 1,2,4-Oxadiazole Scaffold: Foundational and Modern Strategies
The construction of the 1,2,4-oxadiazole ring has evolved significantly since its first synthesis by Tiemann and Krüger in 1884.[4][7][9] Modern methodologies focus on efficiency, yield, and substrate scope. The two most prominent strategies are the condensation of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides.
The Amidoxime Route: A Versatile [4+1] Approach
The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester).[7][10] This pathway is considered a [4+1] approach, where four atoms of the final ring originate from the amidoxime and one from the acylating agent.[7]
The reaction proceeds via an O-acylamidoxime intermediate, which can sometimes be isolated.[7] This intermediate then undergoes cyclodehydration to form the stable aromatic oxadiazole ring.[4]
Caption: The versatile [4+1] amidoxime route to 1,2,4-oxadiazoles.
The 1,3-Dipolar Cycloaddition Route: A [3+2] Approach
An alternative classical method is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[7][11] In this route, the nitrile oxide acts as the three-atom component (C-N-O), and the nitrile provides the remaining two atoms (C-N). A significant drawback of this method can be the dimerization of the highly reactive nitrile oxide intermediate, which can lead to byproduct formation and lower yields.[11]
Caption: The [3+2] cycloaddition route for 1,2,4-oxadiazole synthesis.
Comparative Analysis of Synthetic Routes
| Method | Approach | Starting Materials | Advantages | Disadvantages |
| Amidoxime Route | [4+1] | Amidoximes, Carboxylic Acid Derivatives | High versatility, good yields, readily available starting materials, fewer side reactions.[7][10] | May require isolation of intermediate; classical methods can require harsh conditions.[4] |
| 1,3-Dipolar Cycloaddition | [3+2] | Nitrile Oxides, Nitriles | Direct formation of the ring. | Nitrile oxides are often unstable and can dimerize; non-reactivity of some nitriles can be an issue.[11] |
| One-Pot Superbase | [4+1] | Amidoximes, Esters | Room temperature, simple purification, good to excellent yields, avoids isolating intermediates.[12] | Reaction times can be long (4-24h).[12] |
| Green Chemistry | [3+2] | 2H-Azirines, Nitrosoarenes | Uses visible light photoredox catalysis, environmentally friendly.[11][12] | Moderate yields can limit broad applicability.[12] |
Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted from modern, efficient methods that proceed at room temperature and avoid the need for intermediate isolation.[12] It represents a trustworthy and self-validating system due to its straightforward execution and monitoring.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water (cold)
-
Ethyl acetate (for extraction)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add powdered sodium hydroxide (2.0 eq) and DMSO to form a suspension.
-
Causality: DMSO acts as a superbase medium when combined with NaOH, significantly increasing the basicity and facilitating the deprotonation steps required for cyclization at room temperature.[12]
-
-
Addition of Reactants: Add the substituted amidoxime (1.0 eq) followed by the substituted carboxylic acid ester (1.2 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from 4 to 24 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a solution of the starting materials as a reference. Use an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amidoxime and the appearance of a new, typically less polar spot, indicates product formation.
-
Work-up: Upon completion (as determined by TLC), pour the reaction mixture slowly into a beaker of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2,4-oxadiazole.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FTIR.[13]
Bioactive Properties and Therapeutic Applications
The 1,2,4-oxadiazole scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[1][14]
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines.[15][16][17] Their mechanisms are diverse, ranging from enzyme inhibition to the induction of apoptosis.
-
Mechanism of Action - Caspase Activation: A key mechanism for cancer cell death is apoptosis. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[15]
Caption: Simplified apoptosis pathway via caspase-3 activation by a 1,2,4-oxadiazole agent.
Table of Selected Anticancer 1,2,4-Oxadiazole Derivatives:
| Compound Class | Target Cell Line(s) | Potency (IC₅₀) | Mechanism/Target | Reference(s) |
| 1,2,4-Oxadiazole-Sulfonamides | HCT-116 (Colon) | 6.0 µM | Carbonic Anhydrase IX (CAIX) Inhibition | [18] |
| Nortopsentin Analogs | MCF-7 (Breast) | 0.65 µM | Cytotoxicity | [11] |
| Imidazopyrazine Hybrids | MCF-7 (Breast), A-549 (Lung) | 0.22 µM (MCF-7), 1.09 µM (A-549) | Cytotoxicity | [19] |
| Quinoline Conjugates | MCF-7 (Breast), DU-145 (Prostate) | 0.11 µM (MCF-7), 0.92 µM (DU-145) | Cytotoxicity | [18] |
| Prodigiosin Analogs | MCF-7 (Breast), HCT-116 (Colon) | 0.19 µM (MCF-7), 1.17 µM (HCT-116) | Pro-apoptotic | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. 1,2,4-oxadiazoles have emerged as potent anti-inflammatory agents, often by targeting key signaling pathways like NF-κB.[2][3]
-
Mechanism of Action - NF-κB Inhibition: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, like lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).[20] Several 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway by preventing the phosphorylation of p65 and its subsequent nuclear translocation, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[20][21]
Caption: Inhibition of the LPS-induced NF-κB pathway by a 1,2,4-oxadiazole derivative.
Anti-Infective Properties
The 1,2,4-oxadiazole scaffold is a key pharmacophore for a broad spectrum of anti-infective agents.[22] This includes compounds with significant activity against bacteria, fungi, viruses, and parasites.[7][22][23]
-
Antibacterial/Antifungal: Derivatives have been developed to combat multidrug-resistant bacteria and fungi, addressing a critical challenge in clinical practice.[7]
-
Antiparasitic: The scaffold is found in molecules active against parasitic diseases like trypanosomiasis and leishmaniasis.[6][23]
-
Antitubercular: New oxadiazole compounds have been designed as potent inhibitors of EthR, a transcriptional repressor involved in the resistance mechanism of Mycobacterium tuberculosis.[19]
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold has transitioned from a heterocyclic curiosity to a mainstay of modern medicinal chemistry. Its value as a bioisosteric replacement for amides and esters provides a field-proven strategy for enhancing the metabolic stability and therapeutic potential of drug candidates. The development of efficient, scalable, and environmentally conscious synthetic routes continues to expand the accessible chemical space for this privileged core.[1][12] With a vast and growing portfolio of demonstrated anticancer, anti-inflammatory, and anti-infective activities, the 1,2,4-oxadiazole ring is poised to remain a pivotal component in the discovery of next-generation therapeutic agents. Future research will likely focus on leveraging computational methods to guide lead optimization and exploring novel conjugates to achieve even greater target selectivity and potency.[1]
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 3. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the fragment, 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol , as a compelling starting point for drug design campaigns. We will delve into its synthesis, physicochemical properties, and, most critically, a detailed, albeit hypothetical, workflow for its application in an FBDD project targeting a protein kinase. This guide is designed to provide both the conceptual framework and the practical, step-by-step protocols necessary for researchers to leverage this and similar fragments in their own discovery efforts.
The Rationale: Why 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol?
The selection of a fragment library is a critical first step in any FBDD program.[3] The fragment 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol presents a unique combination of structural features that make it an attractive starting point for several reasons:
-
The Privileged Oxadiazole Scaffold: The 1,2,4-oxadiazole ring is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[4] Its rigid structure provides a well-defined vector for substituent placement, facilitating rational drug design.
-
The Phenolic Moiety: Phenols are common motifs in approved drugs and natural products, often playing a crucial role in target recognition through hydrogen bonding interactions.[5] The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a versatile anchor point for binding to a protein target.
-
The Reactive Chloromethyl Group: The chloromethyl group serves as a "warhead" or a reactive handle. It can be exploited for covalent targeting of nucleophilic residues like cysteine in the target protein, potentially leading to increased potency and duration of action. Alternatively, it provides a straightforward point for chemical modification and fragment evolution.
-
Favorable Physicochemical Properties: With a molecular weight of 210.62 g/mol , this fragment adheres to the "Rule of Three," a guiding principle in FBDD that favors small, simple molecules. Its calculated properties suggest good potential for oral bioavailability.
Table 1: Physicochemical Properties of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 210.62 g/mol | --INVALID-LINK-- |
| CAS Number | 5509-32-0 | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
Synthesis of the Fragment
The synthesis of 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol can be achieved through a multi-step process, similar to methods reported for related oxadiazole derivatives.[4][6] A plausible synthetic route is outlined below:
Caption: A plausible synthetic workflow for the target fragment.
Step-by-Step Protocol:
-
Synthesis of 4-Hydroxybenzamidoxime: 4-Hydroxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent. The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acylation and Cyclization: The resulting 4-hydroxybenzamidoxime is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base like pyridine. The intermediate is subsequently cyclized by heating in a high-boiling point solvent such as toluene to yield the final product, 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure fragment.
A Hypothetical FBDD Campaign: Targeting a Protein Kinase
Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover novel kinase inhibitors.[7] The phenol moiety of our fragment is a known hinge-binding motif for many kinase inhibitors. This makes protein kinases an attractive hypothetical target class for a screening campaign with 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-phenol.
Primary Screening: Identifying Initial Hits
The initial step is to screen a library of fragments, including our target compound, against the kinase of interest. A combination of biophysical techniques is recommended to ensure robust hit identification and triage false positives.
Caption: A typical FBDD workflow for hit identification and validation.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening.[8][9][10][11] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
-
Preparation: Prepare a solution of the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Fragment Addition: Dispense the protein solution into a 96-well or 384-well PCR plate. Add the fragments from a stock solution (typically 10 mM in DMSO) to a final concentration of 200 µM. Include appropriate controls (protein with DMSO, buffer only).
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: A positive hit is identified by a significant increase in the Tm (ΔTm) of the protein in the presence of the fragment compared to the DMSO control.
Hypothetical Result: 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol shows a ΔTm of +3.5 °C, indicating a stabilizing interaction with the kinase.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique that provides kinetic and affinity data.[12][13][14][15][16]
-
Immobilization: Immobilize the biotinylated target kinase on a streptavidin-coated sensor chip.
-
Fragment Injection: Inject a series of fragment concentrations (e.g., from 1 µM to 500 µM) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index, which is proportional to the mass bound to the surface, in real-time.
-
Data Analysis: Fit the steady-state or kinetic data to a binding model to determine the dissociation constant (KD).
Hypothetical Result: SPR analysis confirms the binding of 4-(5-chloromethyl-oxadiazol-3-yl)-phenol to the kinase with a KD of 150 µM.
Hit Validation and Structural Characterization
Once initial hits are identified, it is crucial to validate their binding and elucidate the structural basis of the interaction.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]
-
Sample Preparation: Prepare a solution of the kinase (e.g., 20 µM) in the sample cell and the fragment (e.g., 300 µM) in the syringe, both in the same dialysis buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the fragment into the protein solution.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.
Hypothetical Result: ITC confirms a 1:1 binding stoichiometry and a KD of 120 µM, consistent with the SPR data.
Protocol 4: X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides invaluable information for structure-based drug design.[22][23][24][25][26]
-
Crystallization: Obtain crystals of the apo-kinase or co-crystallize the kinase with the fragment. Alternatively, soak pre-existing apo-crystals in a solution containing the fragment.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the complex.
Hypothetical Result: The crystal structure reveals that the phenol hydroxyl group of the fragment forms a key hydrogen bond with the hinge region of the kinase, while the chloromethyl group is solvent-exposed and pointing towards a shallow pocket on the protein surface.
From Fragment to Lead: A Strategy for Optimization
With a validated hit and a high-resolution crystal structure, the next step is to optimize the fragment into a more potent lead compound. The "fragment growing" strategy is a common and effective approach.[1][27][28][29][30]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 11. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. scispace.com [scispace.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. youtube.com [youtube.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 25. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 30. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
An Application Guide to the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in drug discovery stems from its role as a robust bioisostere for amide and ester functionalities.[1][3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions. Consequently, the 1,2,4-oxadiazole motif is a key structural component in a wide range of therapeutic agents, demonstrating anticancer, anti-inflammatory, and antiviral properties.[1][5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of reliable and efficient protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern these transformations.
Pillar I: Foundational Synthetic Strategies
The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is dominated by a highly versatile and modular strategy known as the [4+1] cycloaddition approach.[4] This method involves the reaction of an amidoxime (providing four of the five ring atoms) with a carboxylic acid or its activated derivative (providing the final carbon atom). The reaction proceeds through a critical O-acylamidoxime intermediate, which then undergoes a cyclodehydration reaction to form the stable aromatic oxadiazole ring.[1][6][7]
While other methods, such as the [3+2] dipolar cycloaddition of nitrile oxides with nitriles exist, the amidoxime route is the most widely employed due to the commercial availability of a vast array of starting materials and its amenability to various reaction conditions.[4][8][9]
Caption: General workflow for the [4+1] synthesis of 1,2,4-oxadiazoles.
Pillar II: Field-Proven Experimental Protocols
The choice of synthetic protocol depends on factors such as the reactivity of the substrates, desired reaction scale, available equipment, and throughput requirements. Below are detailed, validated protocols representing the most effective and common methodologies.
Methodology A: The Classical Two-Step Synthesis (via Acyl Chlorides)
This foundational method involves the isolation of the O-acylamidoxime intermediate before its subsequent cyclization. It is a robust and predictable approach, particularly useful for optimizing each step individually.
Causality & Expertise: The acylation is typically performed at low temperatures to control the exothermic reaction between the nucleophilic amidoxime and the highly electrophilic acyl chloride. Pyridine or another non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, preventing protonation of the amidoxime and driving the reaction to completion. The final cyclodehydration step requires thermal energy to overcome the activation barrier for the intramolecular cyclization, often under reflux conditions.[1]
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole
-
Step 1: O-Acylation
-
Dissolve benzamidoxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amidoxime) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
-
-
Step 2: Cyclodehydration
-
Dissolve the crude intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (110-140 °C) for 6-12 hours.
-
Monitor the disappearance of the intermediate by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
-
Methodology B: One-Pot Synthesis with Coupling Agents
One-pot procedures enhance efficiency by avoiding the isolation of the intermediate, thereby saving time and minimizing material loss.[10][11] The use of coupling agents to activate carboxylic acids is a cornerstone of this approach. Carbonyldiimidazole (CDI) is particularly advantageous as its byproducts are gaseous (CO₂) and water-soluble (imidazole), simplifying purification.[7][12]
Causality & Expertise: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate is readily attacked by the amidoxime. The subsequent cyclodehydration is often promoted by heating in the same reaction vessel. This streamlined process is highly amenable to library synthesis in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Evaluating the Anticancer Potential of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol: A Methodological Guide
An Application Note and Protocol Guide for Researchers
Introduction: The Rationale for Investigating Novel Oxadiazole Derivatives in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, the oxadiazole scaffold has emerged as a "privileged structure" due to its remarkable biological activities, including potent anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole, in particular, have been shown to exhibit a wide range of antineoplastic effects by inhibiting various enzymes and growth factors crucial for tumor progression.[3][4] These compounds can induce cancer cell death through multiple mechanisms, including apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.[3][5]
This guide focuses on 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol , a novel derivative combining the established anticancer potential of the oxadiazole ring with a reactive chloromethyl group and a phenolic moiety. This unique combination presents a compelling candidate for investigation, as the chloromethyl group can act as an alkylating agent, potentially forming covalent bonds with biological targets, while the phenol group offers a site for further modification or interaction within enzyme active sites.
This document serves as a comprehensive application note for researchers, scientists, and drug development professionals. It provides a logical, step-by-step framework for evaluating the anticancer efficacy of this compound, moving from initial cytotoxicity screening to the elucidation of its underlying mechanism of action. The protocols herein are designed to be robust and self-validating, incorporating critical controls and explaining the scientific principles behind each step.
Compound Preparation and Handling
Proper handling and preparation of the test compound are critical for reproducible results.
1.1. Stock Solution Preparation
-
Compound: 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (Assume MW = 210.6 g/mol ).
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) of molecular biology grade. DMSO is a versatile solvent for many organic compounds and is miscible with cell culture media.
-
Procedure:
-
To prepare a 10 mM stock solution , dissolve 2.11 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Causality Note: Aliquoting is crucial because repeated changes in temperature can degrade the compound and introduce moisture, affecting its concentration and stability. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Workflow for Anticancer Compound Evaluation
A systematic approach is essential to comprehensively characterize the biological effects of a new compound. The following workflow outlines a logical progression from broad cytotoxicity screening to specific mechanistic studies.
Caption: General workflow for evaluating a novel anticancer compound.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The first step is to determine if the compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.[6][7]
3.1. Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[6] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[8]
3.2. Detailed Protocol
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol from your 10 mM stock in culture medium. A common concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
3.3. Data Analysis and Presentation
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Table 1: Hypothetical MTT Assay Results for OXP-CM on MCF-7 Breast Cancer Cells (48h)
| Concentration (µM) | Corrected Absorbance (OD 570nm) | % Viability |
|---|---|---|
| Vehicle Control (0) | 1.254 | 100% |
| 0.1 | 1.248 | 99.5% |
| 1 | 1.102 | 87.9% |
| 5 | 0.788 | 62.8% |
| 10 | 0.615 | 49.0% |
| 25 | 0.351 | 28.0% |
| 50 | 0.155 | 12.4% |
| 100 | 0.089 | 7.1% |
| Calculated IC50 | | ~9.8 µM |
Protocol: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
If the compound is cytotoxic, the next logical step is to determine if it induces apoptosis (programmed cell death) or necrosis.
4.1. Principle of the Assay This assay uses two fluorescent probes to distinguish between different cell populations.[11]
-
Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS).[12] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by FITC-conjugated Annexin V.[11][13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, and stain the nucleus red.[12]
This dual staining allows for the differentiation of:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive (less common)
4.2. Detailed Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin gently and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.[12]
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up compensation and gates correctly.
-
4.3. Data Presentation
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Table 2: Hypothetical Apoptosis Results for OXP-CM on HCT116 Colon Cancer Cells (24h)
| Treatment | Live Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic (Q2) | Necrotic (Q1) | Total Apoptotic |
|---|---|---|---|---|---|
| Vehicle Control | 94.5% | 3.1% | 1.9% | 0.5% | 5.0% |
| OXP-CM (5 µM) | 75.2% | 15.8% | 7.5% | 1.5% | 23.3% |
| OXP-CM (10 µM) | 48.9% | 28.4% | 20.1% | 2.6% | 48.5% |
| OXP-CM (20 µM) | 21.3% | 35.1% | 39.8% | 3.8% | 74.9% |
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
A compound may exert its anticancer effect by halting cell division at a specific phase of the cell cycle. This can be analyzed by staining cellular DNA with Propidium Iodide (PI).
5.1. Principle of the Assay PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[16] The fluorescence intensity emitted is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between different phases of the cell cycle:[17]
-
G0/G1 phase: Cells with a normal (2N) amount of DNA.
-
S phase: Cells actively replicating their DNA (between 2N and 4N).
-
G2/M phase: Cells that have completed DNA replication (4N) and are in or preparing for mitosis.
5.2. Detailed Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (adherent and floating) and wash once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS (~500 µL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][18] This step is critical to prevent cell clumping.
-
Incubate on ice for at least 30 minutes, or store at -20°C for several weeks.[14][19]
-
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be needed, ~500-800 x g) and discard the ethanol.[17][18]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The PI solution typically contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17][18]
-
Causality Note: RNase A is essential because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[14]
-
-
Flow Cytometry Analysis:
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets and cell debris.[18]
-
5.3. Data Presentation The results are typically shown as a histogram of DNA content, which is then quantified using cell cycle analysis software.
Table 3: Hypothetical Cell Cycle Distribution for OXP-CM on A549 Lung Cancer Cells (24h)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.1% | 29.5% | 15.4% |
| OXP-CM (10 µM) | 40.2% | 25.3% | 34.5% |
| OXP-CM (20 µM) | 25.8% | 18.1% | 56.1% |
This hypothetical data suggests that OXP-CM induces a G2/M phase cell cycle arrest.
Protocol: Molecular Mechanism Investigation (Western Blot)
Western blotting allows for the detection of specific proteins to confirm the mechanisms suggested by the previous assays.[20] For example, if apoptosis and G2/M arrest are observed, one could probe for proteins involved in those pathways.
6.1. Principle of the Assay Western blotting involves separating proteins from a cell lysate by size using SDS-PAGE, transferring them to a solid membrane, and detecting a target protein using specific primary and secondary antibodies.
6.2. Detailed Protocol
-
Protein Extraction:
-
Treat cells in a 6-well or 10 cm dish with the compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.[21]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (~12,000 x g) at 4°C to pellet cell debris.[21]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]
-
Visualize the protein bands using a chemiluminescence imager or X-ray film.
-
6.3. Target Selection and Pathway Visualization Based on hypothetical results of apoptosis and G2/M arrest, relevant protein targets would include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).
-
G2/M Arrest Markers: Cyclin B1, CDK1 (p-Cdc2).
-
Loading Control: β-Actin or GAPDH to ensure equal protein loading.
Caption: Hypothetical signaling pathway for OXP-CM-induced apoptosis.
Summary and Future Directions
This guide provides a structured and comprehensive framework for the initial anticancer evaluation of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. By progressing through cytotoxicity, apoptosis, and cell cycle assays, researchers can build a robust profile of the compound's biological activity. The subsequent Western blot analysis helps to anchor these phenotypic observations to specific molecular events.
The hypothetical data presented here—suggesting an IC50 of ~10 µM accompanied by induction of apoptosis and G2/M cell cycle arrest—would position this compound as a promising lead for further development. Future studies could include broader screening against a panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its direct molecular target(s).
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijdcs.com [ijdcs.com]
- 3. mdpi.com [mdpi.com]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. bosterbio.com [bosterbio.com]
- 21. origene.com [origene.com]
- 22. addgene.org [addgene.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Phased Approach for Determining the Antimicrobial Profile of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol is a heterocyclic compound featuring both a 1,2,4-oxadiazole ring and a phenol moiety.[1][2] This structural combination provides a strong rationale for investigating its antimicrobial potential. Heterocyclic systems, particularly those containing the 1,3,4-oxadiazole ring (an isomer of 1,2,4-oxadiazole), are a cornerstone of many therapeutic agents and are well-documented for a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4][5][6][7] The oxadiazole nucleus is a bioisostere for carboxylic acid and ester groups, contributing to favorable interactions with biological targets.[7]
Furthermore, phenolic compounds are classical antimicrobial agents.[8] Their primary mechanisms of action involve disrupting microbial cell membrane integrity, leading to increased permeability and leakage of vital intracellular contents.[8][9] They can also denature essential enzymes, interfere with energy production, and generate oxidative stress, collectively contributing to microbial cell death.[8][10][11][12]
Given the absence of established data for this specific molecule, a systematic, multi-phased screening protocol is essential. This guide outlines a comprehensive workflow, beginning with broad qualitative screening and progressing to quantitative potency determination and preliminary mechanistic assessment. The protocols described herein are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[13][14][15]
Overall Antimicrobial Testing Workflow
The evaluation of a novel compound requires a logical progression from a high-throughput qualitative assessment to a more detailed quantitative analysis. This ensures that resources are focused on compounds showing genuine promise.
Caption: Phased workflow for antimicrobial characterization.
Phase 1: Qualitative Screening via Agar Disk Diffusion
This initial phase aims to rapidly determine if 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol possesses any antimicrobial activity against a representative panel of microorganisms. The Kirby-Bauer disk diffusion method is a standardized, simple, and effective tool for this purpose.[16][17]
Rationale for Method Selection
The disk diffusion test provides a qualitative but visually intuitive assessment of antimicrobial activity.[17][18] The diffusion of the compound through the agar creates a concentration gradient, and the resulting zone of inhibition (ZOI) gives a preliminary indication of potency and spectrum.[16][18] It is ideal for screening because it is cost-effective and allows for simultaneous testing against multiple organisms.[18]
Detailed Protocol: Agar Disk Diffusion
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Microbial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg, Vancomycin 30 µg, Fluconazole 25 µg)
-
Sterile swabs, pipettes, forceps
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 4-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension.[17] Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[16][17] Allow the plate to dry for 3-5 minutes.[16]
-
Disk Preparation & Application:
-
Test Disks: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto sterile paper disks to achieve a specific concentration (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Negative Control: Apply 10 µL of pure DMSO to separate disks.
-
Application: Using sterile forceps, place the prepared test disks, the DMSO negative control disk, and a positive control antibiotic disk onto the inoculated MHA plate.[17] Ensure disks are placed at least 24 mm apart and not too close to the edge.[17]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours (up to 48 hours for fungi).
-
Data Collection: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[18]
Recommended Microbial Panel
| Organism Type | Species | ATCC Number | Gram Stain/Type | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus | 29213 | Gram-Positive | Common cause of skin and systemic infections. |
| Enterococcus faecalis | 29212 | Gram-Positive | Represents opportunistic gut flora. | |
| Gram-Negative Bacteria | Escherichia coli | 25922 | Gram-Negative | Standard model for Gram-negative pathogens. |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Known for high intrinsic resistance. | |
| Fungi (Yeast) | Candida albicans | 90028 | Yeast | Common opportunistic fungal pathogen. |
Phase 2: Quantitative Potency Determination
If the test compound exhibits significant zones of inhibition in Phase 1, the next crucial step is to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Rationale for Method Selection
The broth microdilution method is the gold standard for determining MIC values.[19][20] It provides a quantitative result (e.g., in µg/mL) that indicates the lowest concentration of a drug required to inhibit the visible growth of a microorganism.[19] This value is critical for comparing the potency of different compounds and is a foundational parameter in drug development.[20] The subsequent MBC/MFC test distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity.[21][22][23]
Detailed Protocol: Broth Microdilution for MIC
Materials:
-
Materials from Phase 1
-
Sterile 96-well U-bottom microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare a working solution of the test compound in CAMHB at 4x the highest desired final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10.[24]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Adjust the microbial suspension (prepared as in Phase 1) to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.[24] The final volume in each well (1-11) is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by the naked eye.[19]
Caption: 96-well plate layout for MIC determination.
Detailed Protocol: Determination of MBC/MFC
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[21]
-
Spot-plate each aliquot onto a fresh, drug-free MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) from each spot.
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22][25]
Data Interpretation and Presentation
Quantitative Data Summary
Results should be compiled into a clear, tabular format for easy comparison.
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | e.g., 8 | e.g., 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | e.g., 16 | e.g., >128 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | e.g., >128 | N/A | N/A | Resistant |
| C. albicans ATCC 90028 | e.g., 32 | e.g., 64 | 2 | Fungicidal |
Note: Data are for illustrative purposes only.
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC provides insight into the nature of the antimicrobial action.
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity.[21]
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth rather than killing the organism at concentrations near the MIC.
Conclusion
This structured, three-phase approach provides a robust framework for the initial antimicrobial characterization of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. By progressing from broad qualitative screening to precise quantitative analysis, researchers can efficiently determine the compound's spectrum of activity, potency, and cidal/static nature. Adherence to established standards like those from CLSI ensures that the data generated is reliable, reproducible, and suitable for guiding further drug development efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. ijmspr.in [ijmspr.in]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. ESCMID: EUCAST [escmid.org]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. asm.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. chainnetwork.org [chainnetwork.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. benchchem.com [benchchem.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. microchemlab.com [microchemlab.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol in enzyme inhibition studies
Application Notes & Protocols
Topic: Application of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Leveraging 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol for Covalent Enzyme Inhibition
This document provides a comprehensive technical guide for utilizing 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, a heterocyclic compound with significant potential as a targeted covalent inhibitor. We will move beyond simple procedural lists to explore the mechanistic rationale behind its application, empowering researchers to design robust, self-validating experiments for drug discovery and chemical biology.
Introduction: The Strategic Value of Covalent Inhibitors
The oxadiazole ring is a privileged scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its favorable metabolic stability and bioisosteric properties.[1][2] Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole, in particular, exhibit a vast spectrum of biological activities, including potent enzyme inhibition.[3][4][5] The compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol is of special interest not just for its oxadiazole core, but for its potential to act as a targeted covalent inhibitor.
Covalent inhibitors form a stable, lasting bond with their target enzyme, which can lead to enhanced potency, sustained duration of action, and the ability to target shallow binding sites often considered "undruggable."[6][7] This compound's structure uniquely combines a "guidance system" (the phenol-oxadiazole body) to achieve target selectivity with a reactive "warhead" (the chloromethyl group) designed to form a covalent bond.[7] This guide will provide the foundational knowledge and detailed protocols to effectively characterize its inhibitory properties.
The Inhibitor: Structural Rationale and Mechanism of Action
Understanding the molecule's architecture is paramount to predicting its behavior and designing appropriate assays.
| Property | Value |
| Compound Name | 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol |
| Molecular Formula | C₉H₇ClN₂O₂ |
| CAS Registry No. | 5509-32-0 (Note: Isomer specific)[8] |
| Appearance | Typically a white or off-white solid |
| Key Features | Phenolic hydroxyl, 1,2,4-oxadiazole ring, electrophilic chloromethyl group |
The inhibitory action is a two-step process.[9] First, the inhibitor non-covalently and reversibly binds to the enzyme's active site. This initial binding is guided by interactions such as hydrogen bonds from the phenol group and dipole interactions from the oxadiazole ring. Once optimally positioned, the electrophilic chloromethyl group is presented to a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine).[10] In the second, irreversible step, this nucleophile attacks the chloromethyl group, displacing the chloride and forming a stable covalent bond, thus permanently inactivating the enzyme.[7][9]
Caption: Proposed two-step mechanism of covalent enzyme inactivation.
Experimental Design and Protocols
A systematic approach is essential to fully characterize an inhibitor. The following protocols provide a logical workflow, from initial potency determination to detailed mechanistic studies.
Caption: Experimental workflow for characterizing a covalent inhibitor.
The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[11][12] It serves as the primary measure of potency.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (dissolved in DMSO, e.g., 10 mM stock)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in assay buffer. A common range is 100 µM to 1 nM, using 8-12 concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Set Up Reactions: In a 96-well plate, add the following to triplicate wells for each condition:
-
100% Activity Control: Enzyme + Buffer (instead of inhibitor)
-
0% Activity Control (Blank): Buffer only (no enzyme)
-
Test Wells: Enzyme + specific concentration of inhibitor
-
-
Pre-incubation: Add the enzyme to the wells containing buffer or inhibitor. Incubate for a fixed period (e.g., 15 minutes) at a controlled temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to sensitively detect competitive inhibition.[13]
-
Monitor Reaction: Measure the product formation (or substrate depletion) over time using the plate reader. Ensure you are measuring the initial reaction velocity (the linear phase of the reaction).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[13]
-
A hallmark of covalent inhibitors is that their effect increases with incubation time as more enzyme molecules become permanently modified.[14]
Procedure:
-
Select a single, fixed concentration of the inhibitor (e.g., 2x or 3x the IC₅₀ value).
-
Prepare multiple sets of reactions containing the enzyme and the inhibitor.
-
Incubate these mixtures for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
-
At the end of each incubation period, initiate the reaction by adding the substrate and immediately measure the enzymatic activity.
-
Plot the remaining enzyme activity against the pre-incubation time. A progressive decrease in activity over time is strong evidence of time-dependent, and likely covalent, inhibition.
To confirm that the inhibition is truly irreversible (covalent), the inhibitor must be removed from the solution. If activity does not return, the inhibition is irreversible.
Procedure (Jump Dilution Method):
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time (e.g., 60 minutes) to allow for covalent modification.
-
As a control, incubate the enzyme with buffer alone.
-
Rapidly dilute both the inhibited sample and the control sample by a large factor (e.g., 100-fold or more) into the assay buffer containing the substrate.
-
Immediately measure the enzyme activity.
-
Interpretation: If the inhibition is reversible, the large dilution will cause the inhibitor to dissociate from the enzyme, and activity will be restored to near control levels. If the inhibition is irreversible, the enzyme will remain inhibited despite the dilution.
For irreversible inhibitors, the IC₅₀ value is context-dependent. A more precise measure of efficiency is the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.[10] This requires measuring the rate of inactivation (kₒᵦₛ) at several inhibitor concentrations.
Procedure:
-
For a range of inhibitor concentrations ([I]), pre-incubate the inhibitor with the enzyme.
-
At various time points during the incubation, take an aliquot of the enzyme-inhibitor mixture, add it to the substrate, and measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural log (ln) of the percent remaining activity against time. The slope of this line is -kₒᵦₛ (the observed rate of inactivation).
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations ([I]).
-
Fit this data to the Michaelis-Menten equation for inactivation:
-
kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])
-
Where kᵢₙₐ꜀ₜ is the maximal rate of inactivation and Kᵢ is the inhibitor concentration that gives half-maximal inactivation.
-
The overall efficiency of the covalent inhibitor is given by the ratio kᵢₙₐ꜀ₜ/Kᵢ.[10]
-
Data Interpretation and Case Study
The following table presents hypothetical data for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol against a target cysteine protease.
| Parameter | Result | Interpretation |
| IC₅₀ | 1.2 µM | Potent inhibitor at a micromolar concentration. |
| Time-Dependence | Activity decreases with pre-incubation time. | Suggests covalent or slow-binding mechanism. |
| Jump Dilution | No recovery of activity after dilution. | Confirms irreversible inhibition. |
| Kᵢ | 4.5 µM | Concentration for half-maximal inactivation rate. |
| kᵢₙₐ꜀ₜ | 0.15 min⁻¹ | Maximal rate of enzyme inactivation. |
| kᵢₙₐ꜀ₜ / Kᵢ | 33,333 M⁻¹s⁻¹ | High second-order rate constant, indicating an efficient covalent inhibitor. |
-
Solubility: If the compound precipitates, prepare stocks at a lower concentration or adjust the final DMSO percentage. Always check for compound precipitation in the final assay well.
-
Enzyme Stability: Ensure the enzyme remains stable in the assay buffer for the duration of the longest experiment. Include a "no inhibitor" control at each time point in time-dependence studies.
-
Assay Interference: Run controls to ensure the compound does not interfere with the detection method (e.g., by absorbing light at the same wavelength as the product).
-
Reactivity: The chloromethyl group is reactive. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to ensure consistent potency.
Conclusion
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol is a valuable tool for probing enzyme active sites, particularly those containing reactive nucleophiles. Its unique structure allows for targeted covalent modification, providing a powerful method for achieving potent and durable inhibition. By following the systematic protocols outlined in this guide—from initial IC₅₀ screening to the determination of specific covalent kinetic parameters—researchers can rigorously characterize its mechanism of action and unlock its potential in drug discovery programs and as a chemical probe for understanding enzyme function.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. Page loading... [guidechem.com]
- 9. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
Application Notes & Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized for its role as a "privileged structure."[1] This is due to its remarkable versatility and presence in a wide array of biologically active compounds, including several approved drugs.[2][3] Its utility is often attributed to its function as a bioisostere for ester and amide functionalities, which can confer improved metabolic stability and pharmacokinetic properties to drug candidates.[2][4][5] Compounds incorporating the 1,2,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them attractive for targeting diverse biological pathways.[5][6][7] High-Throughput Screening (HTS) provides an efficient platform for interrogating large libraries of 1,2,4-oxadiazole derivatives to identify novel modulators of therapeutic targets. This guide provides a comprehensive framework for designing, executing, and validating HTS campaigns for 1,2,4-oxadiazole libraries, from initial assay development to robust hit confirmation.
The Strategic Imperative for Screening 1,2,4-Oxadiazole Libraries
The design of a small molecule library is fundamental to the success of any screening campaign. A 1,2,4-oxadiazole library is not merely a random collection of compounds; it is a focused ensemble of chemical matter designed for specific purposes. The core scaffold allows for chemical diversification at two key positions (C3 and C5), enabling a systematic exploration of the chemical space around a biological target.[8] This synthetic tractability allows for the rapid generation of analogues during hit-to-lead optimization.[9]
The decision to screen this class of compounds is underpinned by their proven ability to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[6][10][11] Therefore, an HTS campaign with a well-designed 1,2,4-oxadiazole library offers a high probability of identifying validated hits with desirable drug-like properties.
Caption: Core structure of 1,2,4-oxadiazole with key diversification points.
The High-Throughput Screening Workflow: A Strategic Overview
An HTS campaign is a systematic, multi-stage process designed to identify active compounds from large libraries and filter out false positives.[12][13] Each stage is a critical checkpoint that ensures resources are focused on the most promising chemical matter.
Caption: The sequential workflow of a typical High-Throughput Screening (HTS) campaign.
Assay Development: The Foundation of a Successful Screen
The choice and development of the assay are the most critical factors determining the quality and relevance of HTS data.[14] The primary objective is to create a robust, reproducible, and scalable assay that accurately reflects the biological question of interest.
Choosing the Assay Format: Biochemical vs. Cell-Based
The initial decision is whether to use a biochemical or a cell-based assay. This choice is dictated by the nature of the target and the desired information.[15][16]
-
Biochemical Assays: These are target-oriented assays that utilize purified components like enzymes or receptors.[14] They are ideal for understanding direct molecular interactions (e.g., enzyme inhibition, receptor binding) and are generally less prone to compound interference. However, they lack the physiological context of a living cell.[16]
-
Cell-Based Assays: These assays measure a biological response within a living cell, such as changes in gene expression, cell viability, or second messenger signaling.[17][18] They provide more biologically relevant data, as they account for factors like cell permeability and off-target effects.[17] However, they can exhibit higher variability and are more complex to develop.[14]
Causality Insight: For a novel 1,2,4-oxadiazole library with an unknown mechanism of action, a phenotypic cell-based screen (e.g., measuring cancer cell death) can be a powerful discovery tool. Conversely, to find inhibitors for a specific, well-characterized kinase, a biochemical assay is the more direct and logical starting point.
HTS-Compatible Detection Technologies
Assays must be amenable to automation and miniaturization in 384- or 1536-well formats.[19] Fluorescence and luminescence-based technologies are dominant in HTS due to their high sensitivity and homogenous "mix-and-read" formats.[20][21]
-
Fluorescence Polarization (FP): An excellent choice for monitoring molecular binding events in real-time.[22] It is based on the principle that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the polarization of emitted light increases. Library compounds that inhibit this binding will displace the tracer, causing a decrease in FP.
-
Fluorescence Resonance Energy Transfer (FRET): Measures the proximity of two molecules. It is widely used in both biochemical and cell-based assays to study protein-protein interactions or enzymatic cleavage of a labeled substrate.[15]
-
Luminescence: Assays like Promega's CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity and cell viability.[17] These assays are extremely sensitive and have a large dynamic range, making them ideal for cytotoxicity screens.
Assay Validation: Ensuring Data Integrity
Before embarking on a full-scale screen, the assay must be rigorously validated.[23] The goal is to prove that the assay is robust, reproducible, and suitable for HTS. The key statistical metric for this is the Z'-factor .[23]
The Z'-factor is a measure of the statistical effect size and separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Formula for Z'-factor: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
| Parameter | Acceptable Range | Implication |
| Z'-factor | > 0.5 | Excellent separation between controls; robust assay. |
| Signal-to-Background (S/B) | > 5 | Sufficient dynamic range to detect hits reliably. |
| Coefficient of Variation (%CV) | < 15% | Low variability across the plate; high precision. |
| DMSO Tolerance | > 1% v/v | Assay is not significantly affected by the compound solvent. |
Protocol: HTS of a 1,2,4-Oxadiazole Library for Kinase Inhibitors using Fluorescence Polarization
This protocol provides a step-by-step methodology for a primary HTS campaign to identify inhibitors of a specific protein kinase from a 1,2,4-oxadiazole library.
Assay Principle: A competitive binding FP assay. A fluorescently labeled, non-hydrolyzable ATP analogue (tracer) binds to the kinase's active site, resulting in a high FP signal. Active inhibitors from the library will compete with the tracer for binding, displacing it and causing a decrease in the FP signal.
Materials and Reagents
-
Kinase: Purified recombinant protein kinase of interest.
-
Fluorescent Tracer: Kinase-specific fluorescent probe.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
1,2,4-Oxadiazole Library: 10 mM stock in 100% DMSO, pre-plated in 384-well source plates.
-
Control Compounds: A known potent inhibitor (positive control) and DMSO (negative control).
-
Microplates: 384-well, low-volume, black, non-binding surface plates.
-
Instrumentation: Automated liquid handler, FP-capable microplate reader.
Experimental Protocol (384-Well Format)
-
Compound Dispensing:
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50 nL of the 1,2,4-oxadiazole library compounds (10 mM stock) into the assay plates.
-
Dispense 50 nL of the positive control inhibitor into designated control wells (e.g., columns 23).
-
Dispense 50 nL of 100% DMSO into designated negative control wells (e.g., columns 24).
-
This results in a final compound concentration of 10 µM in a 50 µL final assay volume, with a final DMSO concentration of 0.1%.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the kinase in assay buffer. The optimal concentration should be determined during assay development (typically in the low nM range).
-
Dispense 25 µL of the 2X kinase solution into all wells of the assay plates.
-
Gently centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Reaction Initiation and Detection:
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Dispense 25 µL of the 2X tracer solution to all wells to initiate the binding reaction.
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on a microplate reader equipped for fluorescence polarization.
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - ( (FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control) ) )
-
Define the Hit Threshold:
-
A common method is to set the hit threshold at three times the standard deviation (SD) of the negative control wells.
-
Hit Threshold = Mean_%Inhibition_negative_control + (3 * SD_%Inhibition_negative_control)
-
Alternatively, a fixed cutoff (e.g., >50% inhibition) can be used.
-
-
Identify Primary Hits:
-
Compounds exhibiting % Inhibition values above the defined threshold are classified as primary hits and are selected for further validation.
-
The Hit Validation Cascade: From Putative Hit to Confirmed Modulator
A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and artifacts, which are common in HTS.[24][25] The goal is to build confidence that the compound's activity is real, on-target, and specific.[26]
Caption: A robust hit validation cascade to eliminate false positives and confirm on-target activity.
Key Validation Steps:
-
Dose-Response Confirmation: Re-test the primary hits over a range of concentrations (e.g., 8-10 points) in the primary assay to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration). This confirms potency and rules out single-point artifacts.[26]
-
Orthogonal Assay: Confirm the activity of the hit in a mechanistically different assay.[24] For the kinase example, if the primary screen was a binding assay (FP), an orthogonal assay would be an enzymatic activity assay that measures substrate phosphorylation (e.g., using ADP-Glo™). This ensures the hit is not an artifact of the detection technology.
-
Counter-Screening for Specificity: To eliminate non-specific compounds or Pan-Assay Interference Compounds (PAINS), hits should be tested in assays lacking the target protein.[24] Furthermore, to assess selectivity, hits should be screened against a panel of related targets (e.g., a kinase selectivity panel).
-
Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide definitive evidence of direct physical binding between the 1,2,4-oxadiazole hit and the target protein, and can determine binding kinetics and affinity (KD).[]
-
Cellular Target Engagement: Finally, validated hits must be tested in a relevant cellular context to confirm they can cross the cell membrane and engage the target in a physiological environment. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA) or cell-based reporter assays.[17]
Troubleshooting Common HTS Issues
HTS campaigns can be susceptible to systematic and random errors.[28][29] Proactive monitoring and effective troubleshooting are key to maintaining data quality.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Plate-to-Plate Variability | Inconsistent reagent preparation; temperature/incubation time fluctuations; batch effects in reagents. | Prepare a single master mix of reagents for the entire batch. Ensure consistent incubation conditions. Monitor Z' on every plate.[29] |
| Edge Effects or Plate Drift | Uneven plate incubation; evaporation from outer wells; instrument reader drift. | Use humidified incubators; avoid using outer wells for samples if severe; allow plates to equilibrate to room temperature before reading.[29] |
| High Rate of False Positives | Assay technology interference (e.g., fluorescent compounds); non-specific reactivity (PAINS). | Implement orthogonal and counter-screens early in the validation cascade. Filter hits against known PAINS substructures.[24] |
| Low Confirmed Hit Rate | Poor quality of the screening library; assay conditions not optimal; hit threshold too stringent. | Perform quality control on the library. Re-evaluate assay parameters (e.g., substrate/enzyme concentration). Re-assess hit selection criteria.[26] |
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. marinbio.com [marinbio.com]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 28. dispendix.com [dispendix.com]
- 29. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assay Development: 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
Introduction: Unveiling the Bioactivity of a Reactive Scaffold
The compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol belongs to the oxadiazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A key structural feature of this particular molecule is the chloromethyl group, a reactive electrophile that suggests a potential mechanism of action as a covalent inhibitor. Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency.[5][6] The phenol moiety may also contribute to its biological effects, potentially through interactions with targets that accommodate a phenol group or by conferring antioxidant properties.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a tiered, cell-based assay cascade to characterize the biological activity of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. The proposed workflow is designed to first assess its general cytotoxic and antiproliferative effects, then to investigate its potential as a covalent inhibitor, and finally to elucidate the downstream cellular consequences of its activity.
A Tiered Strategy for Comprehensive Cellular Characterization
A logical and efficient approach to understanding the cellular effects of a novel compound involves a multi-tiered strategy. This begins with broad phenotypic assays and progressively narrows down to more specific, mechanism-of-action studies.
Caption: Tiered assay development workflow.
Tier 1: Foundational Phenotypic Screening
The initial step is to determine the compound's general effect on cell viability and proliferation. This provides essential baseline data, such as the half-maximal inhibitory concentration (IC50), which will inform the concentrations used in subsequent, more detailed assays. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to identify potential tissue-specific sensitivities.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.[8][9][10][11]
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Lines | Panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 48 - 72 hours |
| Readout | Absorbance at 570 nm |
Table 1: Key parameters for the MTT assay.
Tier 2: Investigating the Covalent Mechanism of Action
Given the presence of the reactive chloromethyl group, it is crucial to investigate whether 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol acts as a covalent inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[12][13][14] The principle is that a protein's thermal stability is altered upon ligand binding. Covalent binding is expected to significantly increase the thermal stability of the target protein. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[7][12][13][15][16]
Materials:
-
Cells treated with 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol or vehicle
-
PBS
-
Protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against a suspected target protein (if known) or for downstream analysis
Procedure:
-
Cell Treatment: Treat cells with the compound at a concentration around its IC50 value for a defined period. Include a vehicle control.
-
Cell Lysis: Harvest and wash the cells, then lyse them in PBS with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR thermocycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Washout Assay
Principle: A washout experiment is a straightforward cellular assay to differentiate between reversible and irreversible (covalent) inhibition.[6] Cells are treated with the compound for a short period, after which the compound is removed from the medium. For a reversible inhibitor, the effect will diminish as the compound diffuses out of the cells. For a covalent inhibitor, the effect will be sustained due to the permanent modification of the target.[6]
Procedure:
-
Cell Treatment: Treat cells with the compound at a concentration that elicits a clear biological response (e.g., 5x IC50) for a short duration (e.g., 1-2 hours).
-
Washout:
-
Washout Group: Remove the compound-containing medium, wash the cells multiple times with fresh, compound-free medium, and then add fresh medium.
-
Continuous Treatment Group: Leave the compound in the medium for the entire duration of the experiment.
-
Control Group: Treat with vehicle only.
-
-
Incubation: Incubate all groups for a further period (e.g., 24-48 hours).
-
Readout: Assess cell viability or a specific downstream effect (e.g., apoptosis) using an appropriate assay.
-
Data Analysis: Compare the results from the washout and continuous treatment groups. If the effect in the washout group is similar to the continuous treatment group, it suggests irreversible (covalent) inhibition.
Tier 3: Characterizing Downstream Cellular Effects
Once target engagement and a potential covalent mechanism are established, the next step is to investigate the cellular consequences of this interaction. Common outcomes of anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Protocol 4: Apoptosis Detection by Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[17][18] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[19] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[20]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol at various concentrations for different time points (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold-change in caspase activity compared to the vehicle control.
Protocol 5: Apoptosis Confirmation by TUNEL Assay
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage hallmark of apoptosis.[1][2][4][21] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[1][2][4] These labeled sites can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche or Thermo Fisher Scientific)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure (for microscopy):
-
Sample Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.[1][2]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber.[2][22]
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
Principle: Many cytotoxic compounds exert their effects by causing cells to arrest at specific phases of the cell cycle. Flow cytometry can be used to analyze the distribution of cells in different phases (G0/G1, S, and G2/M) based on their DNA content.[3][23][24][25][26] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[26]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a relevant time period (e.g., 24 hours). Harvest both adherent and floating cells.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle. Look for an accumulation of cells in a specific phase compared to the control.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach to the initial characterization of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. By following this workflow, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies. The confirmation of covalent binding and the elucidation of downstream effects such as apoptosis and cell cycle arrest will provide a solid foundation for further drug development efforts.
Future work should focus on identifying the specific protein target(s) of the compound. Advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP) coupled with mass spectrometry, can be employed to identify the covalent adducts formed in cells.[27] Once a target is identified, further biochemical and cellular assays can be developed to validate the interaction and understand its role in the observed cellular phenotype.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. clyte.tech [clyte.tech]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accurate Cytotoxicity and Proliferation Determination: Advantages of a High-Throughput Phenotypic Approach Over ATP Luminescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sciencellonline.com [sciencellonline.com]
- 23. nanocellect.com [nanocellect.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol with tubulin
An Application Guide to the Molecular Docking of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol with Tubulin
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the novel compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol with human β-tubulin. Tubulin is a clinically validated and highly significant target in oncology, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1][2][3] Oxadiazole derivatives have emerged as a promising class of antimitotic agents that exert their effect by inhibiting tubulin polymerization, often by interacting with the colchicine binding site.[4][5][6][7][8] This guide is designed for researchers in computational drug discovery, medicinal chemistry, and cancer biology, offering a robust workflow from protein and ligand preparation to the execution of docking simulations using AutoDock Vina and the subsequent analysis of results. We emphasize the rationale behind each step to ensure both technical accuracy and a deep understanding of the underlying principles.
Introduction: Targeting the Microtubule Cytoskeleton
The microtubule cytoskeleton, a dynamic polymer network of αβ-tubulin heterodimers, is indispensable for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[9][10] This central role makes tubulin a premier target for anticancer drug development.[1][2][10] Agents that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3] These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[9]
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly attractive target for the development of novel microtubule destabilizers.[11][12][13] Inhibitors targeting this site (CBSIs) can circumvent some common drug resistance mechanisms and have shown potent anti-proliferative and anti-angiogenic effects.[12][13] Recent research has highlighted various heterocyclic scaffolds, including 1,3,4-oxadiazoles, as potent inhibitors of tubulin polymerization that interact with the colchicine site.[4][5][7] This guide focuses on a representative molecule, 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, to illustrate the in silico process of evaluating its potential as a tubulin inhibitor.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[14] The primary goal is to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding affinity, often expressed in kcal/mol.[14][15] A lower (more negative) binding energy value generally indicates a more stable protein-ligand complex and higher binding affinity.[15][16] This methodology is instrumental in structure-based drug design for lead discovery and optimization.
Essential Materials and Software
This protocol relies on freely available software and databases for academic use. Ensure all tools are properly installed before proceeding.
| Resource Type | Name / Description | Website / Source |
| Protein Structure | RCSB Protein Data Bank (PDB) | --INVALID-LINK-- |
| Ligand Information | PubChem | --INVALID-LINK-- |
| Docking Software | AutoDock Vina | --INVALID-LINK-- |
| Preparation & Analysis | AutoDock Tools (MGLTools) | --INVALID-LINK-- |
| Molecular Visualization | UCSF ChimeraX or PyMOL | --INVALID-LINK-- |
| Ligand Structure Prep | Avogadro | --INVALID-LINK-- |
Experimental Protocol: A Step-by-Step Guide
The following workflow details the entire process, from data retrieval to final analysis.
Part A: Receptor Preparation (Tubulin)
The goal of this stage is to prepare the tubulin protein structure for docking by removing extraneous molecules and adding parameters necessary for the force field calculation. We will use the crystal structure of tubulin complexed with DAMA-colchicine (PDB ID: 1SA0), which clearly defines the colchicine binding site.[11]
Protocol Steps:
-
Download the Protein Structure:
-
Navigate to the RCSB PDB database and search for PDB ID: 1SA0 .
-
Download the structure in the "PDB Format".
-
-
Clean the PDB File:
-
Rationale: The crystal structure contains non-protein atoms like water molecules, ions, and the original co-crystallized ligand. These must be removed to ensure they do not interfere with the docking of our new compound.[17]
-
Open the 1SA0.pdb file in a visualization tool like UCSF ChimeraX or Discovery Studio Visualizer.
-
Delete all water molecules (residue name HOH).
-
Delete the co-crystallized ligand (DAMA-colchicine) and any other heteroatoms not part of the protein.
-
The structure contains two tubulin dimers (Chains A/B and C/D). For simplicity and a well-defined binding site at the A/B interface, delete chains C and D.
-
Save the cleaned protein structure as tubulin_cleaned.pdb.
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open tubulin_cleaned.pdb.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[18]
-
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges.
-
Rationale: The docking algorithm's scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard method for proteins.
-
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the tubulin molecule and click Select Molecule. This action prepares the file for saving in the PDBQT format, which includes charge and atom type information required by Vina. Save the file as tubulin.pdbqt.[19]
-
Part B: Ligand Preparation (4-(5-Chloromethyl-oxadiazol-3-yl)-phenol)
Here, we will generate a 3D structure of our ligand, optimize its geometry, and prepare it in the PDBQT format for docking.
Protocol Steps:
-
Obtain Ligand Structure:
-
The target ligand is 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (CAS: 5509-32-0).[20][21]
-
Use a chemical drawing tool like Avogadro or ChemDraw to build the 2D structure and then generate a 3D conformation. Alternatively, search for its structure (e.g., by SMILES: c1cc(ccc1O)c2nc(n(o2)CCl)) in PubChem and download the 3D SDF file.
-
-
Energy Minimization:
-
Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization refines the bond lengths and angles to produce a more realistic structure.
-
If using Avogadro, go to Extensions > Optimize Geometry. The software will use a force field (like MMFF94) to find a local energy minimum.
-
Save the optimized structure as ligand.pdb.
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select ligand.pdb.
-
Assign Gasteiger Charges: ADT will automatically compute Gasteiger charges, which are suitable for small organic molecules.
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to review the rotatable bonds, which are highlighted in green.
-
Rationale: Defining rotatable bonds allows the docking program to explore different conformations of the ligand (flexible docking), which is crucial for finding the best fit in the protein's binding pocket.[22]
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Part C: Molecular Docking with AutoDock Vina
With both receptor and ligand prepared, we can now define the search space and run the docking simulation.
Protocol Steps:
-
Define the Grid Box (Search Space):
-
Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. Centering this box on the known active site (the colchicine site) makes the search more efficient and relevant.[17][23]
-
In ADT, with tubulin.pdbqt loaded, go to Grid > Grid Box....
-
To center the box on the colchicine site, you can identify key residues from literature (e.g., Cysβ241, Leuβ248, Alaβ316) or use the coordinates of the original ligand from 1SA0.[11][13][24]
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to ensure the box fully encompasses the binding pocket. A size of 25 x 25 x 25 Å is often a good starting point.
-
Record the center and size values.
-
-
Create a Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate and size values with those you determined in the previous step.
-
Causality of Parameters:
-
receptor, ligand: Specify the input files.
-
out, log: Define the output files for the docked poses and the log file containing binding energies.
-
center_x, y, z, size_x, y, z: Define the search space.
-
exhaustiveness: Controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but take longer. A value of 16 is a good balance for accuracy.[25]
-
num_modes: The number of binding modes (poses) to generate.[18]
-
-
-
Run the Vina Simulation:
-
Open a command line terminal (or Cygwin on Windows).[23]
-
Navigate to the directory containing your tubulin.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command: vina --config conf.txt
-
Part D: Analysis and Interpretation of Results
Protocol Steps:
-
Examine the Log File:
-
Visualize the Docking Poses:
-
Rationale: Visualization is essential to understand the specific molecular interactions that stabilize the ligand in the binding pocket.[27]
-
Open your visualization software (e.g., PyMOL, ChimeraX).
-
Load the receptor file, tubulin.pdbqt.
-
Load the output poses file, all_poses.pdbqt. The different poses can be viewed individually.
-
Focus on the top-ranked pose. Display the protein in a surface or cartoon representation and the ligand in a stick representation.
-
-
Analyze Molecular Interactions:
-
Identify key amino acid residues in the binding pocket that are within ~4 Å of the ligand.
-
Look for specific types of interactions:[26][28]
-
Hydrogen Bonds: Crucial for specificity and affinity. Visualize them as dashed lines between donor and acceptor atoms.
-
Hydrophobic Interactions: Occur between non-polar regions of the ligand and protein (e.g., interactions with residues like Leu, Val, Ala, Ile).[24]
-
Pi-Stacking: Interactions between aromatic rings of the ligand and protein residues like Phe, Tyr, Trp.
-
-
Compare the observed interactions with those of known colchicine-site inhibitors to validate the binding mode. For example, interactions with Cysβ241, Leuβ255, and Valα181 are characteristic of CBSIs.[11][13]
-
Data Presentation and Interpretation
The docking results should be summarized clearly. The binding energy indicates the predicted stability of the complex, while the specific interactions explain why it is stable.
Table 1: Docking Results for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol with Tubulin
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.000 | Thrα179, Asnβ258 | Cysβ241, Leuβ248, Alaβ316, Valβ318, Ileβ378 |
| 2 | -8.2 | 1.345 | Asnβ258 | Leuβ248, Alaβ250, Leuβ255, Valβ318 |
| 3 | -7.9 | 1.982 | Thrα179 | Cysβ241, Leuβ255, Alaβ316, Ileβ378 |
| ... | ... | ... | ... | ... |
| 10 | -7.1 | 3.110 | - | Leuβ248, Alaβ250, Valβ318 |
(Note: The data above is hypothetical and for illustrative purposes only. Actual results will be generated by the simulation.)
A binding energy of -8.5 kcal/mol suggests a strong and favorable interaction. The hydrogen bonds with Thrα179 and Asnβ258, combined with extensive hydrophobic contacts with key residues of the colchicine pocket, provide a strong rationale for this compound's potential as a tubulin inhibitor. This in silico evidence provides a solid foundation for prioritizing this compound for experimental validation through tubulin polymerization assays and cell-based cytotoxicity studies.[4][6]
Conclusion
This application note has detailed a complete and robust protocol for the molecular docking of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol into the colchicine binding site of tubulin. By following these steps, researchers can effectively generate and interpret docking results, providing valuable insights into the potential mechanism of action for novel small molecules. Molecular docking serves as a powerful and cost-effective first step in the drug discovery pipeline, enabling the rational design and prioritization of compounds for further preclinical development.
References
- 1. Tubulins as therapeutic targets in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 11. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. etflin.com [etflin.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Page loading... [guidechem.com]
- 21. fluorochem.co.uk [fluorochem.co.uk]
- 22. youtube.com [youtube.com]
- 23. eagonlab.github.io [eagonlab.github.io]
- 24. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
Application Notes & Protocols: Experimental Use of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol as a Nematicide
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol as a potent nematicidal agent. This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo efficacy testing, and critical safety considerations. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for the evaluation of this compound's activity against economically significant plant-parasitic nematodes.
Introduction: The Rationale for Oxadiazole-Based Nematicides
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually[1][2]. The prohibition of many broad-spectrum chemical nematicides due to environmental and human health concerns has created an urgent need for novel, effective, and safer alternatives[1]. The 1,2,4-oxadiazole heterocyclic ring has emerged as a promising pharmacophore in the development of new nematicides[1][3][4][5][6]. Tioxazafen, a commercial nematicide, features this core scaffold and has demonstrated broad-spectrum activity[1][3][7].
The subject of these notes, 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, is a structural analogue belonging to this promising class of compounds. Its design incorporates the critical oxadiazole moiety, a phenolic group which may enhance its biological activity and a chloromethyl group which can act as a reactive site[8][9][10]. This guide will provide the foundational knowledge and detailed protocols to rigorously assess its nematicidal potential.
Postulated Mechanism of Action
While the precise mechanism of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol has yet to be fully elucidated, research on analogous oxadiazole derivatives provides a strong basis for several hypotheses. The primary modes of action are likely centered on critical physiological and biochemical pathways within the nematode.
-
Mitochondrial Respiration Inhibition : A prominent mechanism for related oxadiazole-amide derivatives is the inhibition of succinate dehydrogenase (SDH) within the mitochondrial respiratory chain[3][4][6]. This disruption blocks the electron transport chain, hindering ATP synthesis and leading to systemic energy failure and eventual death of the nematode[3][4].
-
Induction of Oxidative Stress : The compound may induce a state of severe oxidative stress within the nematode, leading to damage of cellular components like lipids and proteins, and causing intestinal damage[1][3][4][6].
-
Neurotoxicity : Some oxadiazole derivatives have been shown to affect the acetylcholine receptors of nematodes, suggesting a neurotoxic mode of action that would lead to paralysis and death[5][7].
The following diagram illustrates the potential mitochondrial target for this class of compounds.
Caption: Postulated mechanism of action via SDH inhibition.
Synthesis Pathway Overview
The synthesis of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol can be achieved through a multi-step process, similar to routes established for related oxadiazole compounds[11][12][13]. A plausible synthetic route is outlined below. The process begins with a commercially available starting material, 4-hydroxybenzohydrazide, which is then acylated and subsequently cyclized to form the desired oxadiazole ring.
Caption: General synthesis workflow for the target compound.
Safety Precautions and Handling
4.1 Hazard Identification
The target compound contains a phenol group and a chloromethyl group, suggesting potential hazards. Phenols are known to be toxic, corrosive, and can cause severe skin burns and eye damage[14][15]. Halogenated organic compounds can also be irritants and harmful. Therefore, stringent safety protocols must be followed.
-
Acute Toxicity : Harmful if swallowed, toxic in contact with skin[14].
-
Corrosivity : Causes severe skin burns and eye damage[14].
-
Systemic Effects : May cause damage to organs through prolonged or repeated exposure[15].
-
Mutagenicity : Suspected of causing genetic defects[14].
4.2 Personal Protective Equipment (PPE)
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection : Use chemical safety goggles and a face shield[14].
-
Skin and Body Protection : Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a suitable respirator[14].
4.3 Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[16].
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents[14].
Experimental Protocols
5.1 Protocol 1: In Vitro Nematicidal Activity Assay
This protocol details a contact toxicity assay to determine the lethal concentration (LC50) of the test compound against second-stage juveniles (J2s) of a model plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita).
5.1.1 Materials
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
Acetone (or another suitable solvent like DMSO)[17]
-
Tween-20 or similar surfactant
-
Sterile deionized water
-
Meloidogyne incognita J2s (or other target nematode)
-
96-well microtiter plates
-
Stereoscopic microscope
-
Pipettes and sterile tips
-
Incubator set to 27 ± 1°C[18]
5.1.2 Procedure
-
Preparation of Stock Solution :
-
Accurately weigh 10 mg of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
-
Dissolve in 1 mL of acetone to prepare a 10,000 µg/mL stock solution. Note: Acetone has been shown to be safe for nematodes at low concentrations[17].
-
-
Preparation of Test Concentrations :
-
Perform serial dilutions of the stock solution in sterile water containing 0.1% Tween-20 to achieve a range of final concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Prepare a negative control (solvent + surfactant in water) and a positive control (a known commercial nematicide like Fosthiazate or Tioxazafen)[5][6].
-
-
Nematode Suspension Preparation :
-
Assay Setup :
-
Pipette 50 µL of each test concentration into the wells of a 96-well plate. Include four replicates for each concentration and control[20].
-
Add 50 µL of the nematode suspension to each well, bringing the total volume to 100 µL and the J2 count to approximately 100 per well.
-
-
Incubation :
-
Data Collection and Analysis :
-
At each time point, count the number of dead and live nematodes in each well under a stereoscopic microscope.
-
Nematodes are considered dead if they are motionless and have a straight body, even after being prodded with a fine needle[18]. A revival test can be performed by transferring motionless nematodes to fresh water[18].
-
Calculate the percentage mortality for each concentration, corrected using Abbott's formula if mortality is observed in the negative control[21].
-
Use probit analysis to determine the LC50 value (the concentration that causes 50% mortality) and its 95% confidence intervals.
-
5.2 Protocol 2: In Vivo Pot Assay for Nematicidal Efficacy
This protocol evaluates the efficacy of the compound in protecting a host plant (e.g., tomato) from nematode infection in a controlled greenhouse environment.
5.2.1 Materials
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
Tomato seedlings (e.g., cv. 'Rutgers' or another susceptible variety)
-
Sterilized soil mix (sand, soil, and peat in a 2:1:1 ratio)
-
Plastic pots (e.g., 15 cm diameter)
-
Meloidogyne incognita J2 inoculum
-
Greenhouse facilities
5.2.2 Procedure
-
Compound Application (Soil Drench) :
-
Prepare aqueous solutions of the test compound at various concentrations (e.g., 50, 100, 200 mg/kg of soil). The compound may need to be formulated with a suitable solvent and surfactant for even distribution.
-
Transplant 3-4 week old tomato seedlings into pots containing the sterilized soil mix.
-
Apply the test solutions as a soil drench to each pot. Use an equal volume of water for the untreated control and a known nematicide for the positive control[22]. Arrange pots in a completely randomized design with at least five replicates per treatment[21].
-
-
Nematode Inoculation :
-
One week after the chemical treatment, inoculate each pot (except for an uninoculated control group) with approximately 2,000-5,000 freshly hatched M. incognita J2s. Pipette the inoculum into three holes made in the soil around the base of the plant stem[21].
-
-
Plant Growth and Maintenance :
-
Maintain the pots in a greenhouse at 25-30°C with appropriate watering and fertilization for 45-60 days to allow for nematode infection and reproduction[23].
-
-
Data Collection and Assessment :
-
At the end of the experiment, carefully uproot the plants and wash the roots free of soil.
-
Assess plant growth parameters: shoot height, fresh and dry shoot weight, and fresh root weight[22].
-
Evaluate nematode infection by counting the number of galls on the root system. A galling index (e.g., on a 0-5 scale) can also be used[22].
-
Count the number of egg masses per root system (staining with phloxine B can aid visualization).
-
Determine the final nematode population in the soil and roots to calculate the reproduction factor (Rf = final population / initial population)[22].
-
-
Statistical Analysis :
-
Analyze the data using Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Data Presentation
Quantitative data from nematicidal assays should be presented clearly for comparison.
Table 1: In Vitro Nematicidal Activity against M. incognita J2s
| Compound | Time (h) | LC50 (µg/mL) | 95% Confidence Interval |
| 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol | 24 | [Experimental Value] | [Experimental Value] |
| 48 | [Experimental Value] | [Experimental Value] | |
| 72 | [Experimental Value] | [Experimental Value] | |
| Tioxazafen (Positive Control) | 72 | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Fosthiazate (Positive Control) | 72 | [Literature/Experimental Value] | [Literature/Experimental Value] |
Note: LC50 values for Tioxazafen against various nematodes can range widely, for example, from 49.0 to 149 µg/mL depending on the species and conditions[4][5].
Table 2: In Vivo Efficacy on Tomato Plants Infected with M. incognita
| Treatment (mg/kg) | Shoot Height (cm) | Fresh Shoot Weight (g) | Root Gall Index (0-5) | Egg Masses / Root System | Reproduction Factor (Rf) |
| Uninoculated Control | [Exp. Value] | [Exp. Value] | 0.0 | 0.0 | 0.0 |
| Inoculated Control | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Test Compound (50) | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Test Compound (100) | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Test Compound (200) | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Positive Control | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
Conclusion
The protocols and information provided in this guide offer a robust framework for the comprehensive evaluation of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol as a nematicide. By adhering to these methodologies, researchers can generate reliable data on its efficacy, determine effective concentrations, and contribute to the development of new solutions for nematode management in agriculture. The promising chemical scaffold, coupled with a clear understanding of potential mechanisms of action, positions this compound as a worthy candidate for further investigation.
References
- 1. Diversity-oriented optimization of 1,2,4-oxadiazole pharmacophore for the discovery of nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brill.com [brill.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEMATICIDAL ACTIVITY OF PHENOLIC COMPOUNDS AGAINST MELOIDOGYNE INCOGNITA | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes [mdpi.com]
- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. fishersci.ie [fishersci.ie]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
Application Note: A Multi-faceted Approach to the Purity Assessment of Synthesized Oxadiazoles
Abstract: This guide provides a comprehensive framework for the analytical assessment of purity for synthesized oxadiazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. Recognizing the criticality of purity for safety, efficacy, and regulatory compliance, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. We present an integrated, orthogonal approach combining chromatographic, spectroscopic, and thermal analysis techniques. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to establish a robust, self-validating system for purity determination, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.
The Imperative for Purity: Context and Regulatory Landscape
Oxadiazoles are a cornerstone scaffold in modern drug discovery, exhibiting a wide spectrum of pharmacological activities. The integrity of any subsequent biological or clinical study hinges on the purity of the synthesized Active Pharmaceutical Ingredient (API). Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can impact the safety, efficacy, and stability of the final drug substance.[1][2]
The regulatory framework for this is authoritatively defined by the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a systematic approach to classifying, identifying, and qualifying impurities.[1][3]
Key ICH Q3A(R2) Concepts:
-
Classification of Impurities: Impurities are categorized as organic (process-related and drug-related), inorganic (reagents, catalysts, heavy metals), and residual solvents.[1][2][4]
-
Thresholds for Control: The guideline establishes thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities, which are linked to the maximum daily dose of the drug.[4]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Rationale |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission.[4] |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which the structure of an impurity must be determined.[4] |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which an impurity's biological safety must be established.[1][2] |
| TDI: Total Daily Intake |
This regulatory guidance underscores that purity assessment is not a single measurement but a comprehensive characterization. A robust purity profile is built using an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed to create a complete and validated picture of the sample's composition.
References
Application Note: A Comprehensive Guide to Lipinski's Rule of Five Analysis for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Rule of Five" as a Compass in Early Drug Discovery
In the vast and complex landscape of drug discovery, the journey from a promising chemical entity to an orally active drug is fraught with challenges. A significant hurdle is ensuring the compound possesses the fundamental physicochemical properties necessary for favorable absorption, distribution, metabolism, and excretion (ADME). In 1997, Christopher A. Lipinski formulated a landmark set of guidelines, now famously known as Lipinski's Rule of Five (Ro5), by analyzing the properties of drugs that had successfully reached Phase II clinical trials.[1][2][3] This "rule of five" is not a rigid law but rather a highly influential rule of thumb used to evaluate the "drug-likeness" of a compound and predict its potential for oral bioavailability.[1][4][5] Adherence to these guidelines significantly increases the probability of a compound's success in clinical trials by filtering out candidates likely to fail due to poor pharmacokinetics.[6]
This application note provides a detailed theoretical and practical guide to performing a Lipinski's Rule of Five analysis on the compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol , a heterocyclic molecule with potential applications in pharmaceutical research.[7] We will dissect its chemical structure to determine its Ro5 parameters, provide a protocol for in-silico analysis, detail experimental methods for parameter validation, and interpret the findings within the context of modern drug development.
Section 1: The Four Pillars of Lipinski's Rule of Five
Lipinski's rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[1] The rule establishes four criteria, and a compound is considered likely to have poor absorption or permeation if it violates more than one of these.[2][3]
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor diffusion across the intestinal epithelial cell membrane.[4] Keeping the molecular weight below 500 Da enhances the probability of passive diffusion, a primary mechanism for drug absorption.
-
Log P (Octanol-Water Partition Coefficient) ≤ 5: Log P is the measure of a molecule's lipophilicity (its affinity for a lipid-like environment versus an aqueous one).[5] A Log P value below 5 indicates a balanced solubility profile, which is crucial. Excessively lipophilic compounds (high Log P) may be poorly soluble in the aqueous environment of the gut or become trapped in fatty tissues, while highly hydrophilic compounds (low Log P) may fail to cross lipid-based cell membranes.[4][8]
-
Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups.[1] A high number of hydrogen bonds to water molecules must be broken for a compound to move from the aqueous gut environment into a lipid membrane, a process that is energetically unfavorable.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically nitrogen and oxygen atoms within the structure.[1] Similar to donors, an excessive number of acceptors can lead to high solvation in water, impeding membrane permeability.
Section 2: Physicochemical Profile of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
To assess the "drug-likeness" of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, we must first determine its parameters relative to Lipinski's rules.
Chemical Structure:
(A simplified representation of the molecule's connectivity)
The analysis begins with a systematic calculation of each of the four Lipinski parameters based on this structure.
Parameter Breakdown:
-
Molecular Formula: C₉H₇ClN₂O₂[9]
-
Molecular Weight (MW): The calculated molecular weight is 210.62 g/mol .[9][10]
-
Rationale: This value is derived from the sum of the atomic weights of all atoms in the molecule. It is well below the 500 Da threshold.
-
-
Hydrogen Bond Donors (HBD): The molecule has 1 hydrogen bond donor.
-
Rationale: The single phenolic hydroxyl (-OH) group is the only functional group capable of donating a hydrogen bond. This count is well within the limit of ≤ 5.
-
-
Hydrogen Bond Acceptors (HBA): The molecule has 4 hydrogen bond acceptors.
-
Rationale: The count includes the oxygen atom of the hydroxyl group, the oxygen atom within the oxadiazole ring, and the two nitrogen atoms of the oxadiazole ring. This is well below the maximum of 10.
-
-
Calculated Log P (cLogP): The predicted Log P value is approximately 2.18 .
Summary of Lipinski's Rule of Five Analysis:
| Parameter | Rule | Value for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol | Compliance |
| Molecular Weight (MW) | ≤ 500 Da | 210.62 Da | Pass |
| Log P (cLogP) | ≤ 5 | 2.18 | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Pass |
| Lipinski Violations | ≤ 1 | 0 | Excellent |
Section 3: In-Silico Protocol for Rapid Ro5 Screening
Computational tools provide a rapid, cost-effective method for initial screening of potential drug candidates against Lipinski's rules.[6] The following protocol outlines the use of a common web-based service.
Protocol 3.1: Ro5 Analysis using SwissADME
-
Obtain the SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) notation for the target molecule. For 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, the canonical SMILES is OC1=CC=C(C2=NOC(CCl)=N2)C=C1.[14]
-
Navigate to the Web Server: Open a web browser and go to the SwissADME website (1513]
-
Input the Molecule: In the provided input field, paste the SMILES string.
-
Run Analysis: Click the "Run" or "Submit" button to initiate the calculation.
-
Interpret Results: The server will return a comprehensive table of physicochemical properties. Locate the "Lipinski" section and verify the parameters: Molecular Weight, number of H-bond acceptors, number of H-bond donors, and a consensus Log P value. Note the number of violations, which should be "0" for this compound.
Workflow for In-Silico Ro5 Analysis
Caption: Workflow for computational Lipinski's rule of five analysis.
Section 4: Experimental Protocols for Parameter Validation
While in-silico predictions are powerful, experimental validation is the gold standard in drug development. Here, we detail protocols for determining the most critical and variable parameter, Log P, and the pKa, which influences the molecule's charge state and thus its properties.
Protocol 4.1: Experimental Determination of Log P (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for Log P determination.[16] It directly measures the partitioning of a compound between n-octanol and water.
-
Preparation of Phases: a. Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. b. In a separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. c. Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated buffer.
-
Sample Preparation: a. Accurately weigh a small amount of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Partitioning: a. In a glass vial, add a precise volume of the stock solution (e.g., 5 mL) and an equal volume of the n-octanol-saturated buffer (5 mL). b. Seal the vial and shake gently on an orbital shaker for several hours (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Phase Separation: a. Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: a. Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. b. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18] A calibration curve must be prepared beforehand.
-
Calculation: a. Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous] b. The Log P is the base-10 logarithm of P: Log P = log10(P).
Protocol 4.2: Experimental Determination of pKa (Potentiometric Titration)
The phenolic hydroxyl group is acidic, and its pKa is critical. Potentiometric titration is a highly precise method for its determination.[19][20][21]
-
Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[21]
-
Sample Preparation: a. Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of approximately 1-10 mM.[21] b. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[21]
-
Titration: a. Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir with a magnetic stirrer. b. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[21] c. Immerse the calibrated pH electrode into the solution. d. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). e. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: a. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[20]
Experimental Validation Workflow
Caption: Parallel workflows for experimental Log P and pKa determination.
Section 5: Interpretation and Conclusion
The analysis of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol reveals complete compliance with Lipinski's Rule of Five.
-
MW (210.62 Da): Significantly below 500 Da, suggesting size will not be a barrier to passive diffusion.
-
HBD (1) and HBA (4): Low counts indicate that the energy required to desolvate the molecule for membrane crossing should be favorable.
-
cLogP (2.18): This value sits in a favorable range for oral absorption, suggesting a good balance between aqueous solubility and lipid membrane permeability.[8]
Based on this in-silico assessment, 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol exhibits a promising "drug-like" profile for oral administration. It successfully avoids the common pitfalls of poor absorption related to molecular size, polarity, and lipophilicity.
However, it is crucial to acknowledge the limitations of this rule. The Rule of Five does not predict pharmacological activity.[1][3] Furthermore, it primarily applies to compounds absorbed via passive diffusion and may not be relevant for molecules that are substrates for biological transporters.[1] Despite these limitations, the Rule of Five remains a cornerstone of modern medicinal chemistry, providing an invaluable filter to prioritize synthetic efforts and increase the efficiency of the drug discovery pipeline.[6][22] The favorable profile of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol makes it a strong candidate for further investigation in preclinical development.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. proteiniq.io [proteiniq.io]
- 5. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 7. Page loading... [guidechem.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 10. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol [cymitquimica.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest | MDPI [mdpi.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. swissadme.ch [swissadme.ch]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. agilent.com [agilent.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. etflin.com [etflin.com]
Troubleshooting & Optimization
Side product formation in the synthesis of chloromethyl oxadiazoles
Technical Support Center: Synthesis of Chloromethyl Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chloromethyl oxadiazoles. This guide is structured to provide direct, actionable solutions to common challenges, particularly focusing on the formation of side products. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of chloromethyl oxadiazoles.
Q1: My reaction to form a 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole is turning dark brown or black, and the yield is poor. What is happening?
A: This is a classic sign of decomposition, often referred to as charring. It typically results from overly harsh reaction conditions. Many common cyclodehydrating agents used for forming the 1,3,4-oxadiazole ring, such as polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄), require high temperatures.[1] These conditions can degrade the starting materials (N'-acylhydrazides) or the final chloromethyl oxadiazole product, which can be unstable at elevated temperatures.[2][3]
Q2: I'm trying to synthesize a 1,3,4-oxadiazole, but my mass spectrometry and elemental analysis show a sulfur-containing impurity. What is it likely to be?
A: The most probable impurity is the corresponding 1,3,4-thiadiazole. This side product is common when the synthesis involves sulfur-containing reagents, either intentionally or as an impurity. For instance, if your synthesis starts from acylthiosemicarbazides or uses a thionating agent like Lawesson's reagent with the intent of forming an oxadiazole, the formation of the more thermodynamically stable thiadiazole can be a significant competing pathway.[3][4]
Q3: My yield for a 3-(chloromethyl)-5-aryl-1,2,4-oxadiazole synthesis is consistently low, and I see a significant amount of the starting amidoxime in my crude product. What is the primary cause?
A: Low yields in 1,2,4-oxadiazole synthesis are frequently caused by the cleavage of the key O-acylamidoxime intermediate. This intermediate is necessary for the final cyclization, but under thermal or catalytic stress, it can revert to the starting amidoxime and a nitrile byproduct.[3] This cleavage is a major competitive, non-productive pathway that directly reduces the efficiency of the desired cyclization.
Q4: Besides my main product, I've isolated a side product where the chloromethyl group has been converted to a hydroxymethyl or methoxymethyl group. How can this be prevented?
A: The chloromethyl group is a potent electrophile and is susceptible to nucleophilic substitution.[5] The formation of hydroxymethyl or methoxymethyl side products indicates the presence of nucleophiles like water or alcohol (e.g., methanol, ethanol) in your reaction. This can happen if you use non-anhydrous solvents or if the reaction is quenched with water or alcohol before the reagents are fully consumed. To prevent this, ensure all solvents and reagents are scrupulously dried and consider quenching the reaction with a non-nucleophilic method or performing the workup at low temperatures.
Troubleshooting Guides: A Deeper Dive
This section provides detailed analysis and solutions for specific, persistent issues.
Issue 1: Incomplete Cyclization and Low Yield
Incomplete conversion of the acyclic precursor is a frequent cause of low yields. Identifying the unreacted starting material is the first step in diagnosing the problem.
-
Symptoms:
-
Presence of N,N'-diacylhydrazine (for 1,3,4-isomers) or O-acylamidoxime (for 1,2,4-isomers) in the crude product, detectable by TLC, LC-MS, or ¹H NMR.
-
The isolated yield is significantly lower than expected, even with full consumption of the initial starting material (e.g., carboxylic acid or hydrazide).
-
-
Root Causes & Mechanistic Insights:
-
Insufficient Dehydration Power: The energy barrier for the cyclodehydration step is not being overcome. The choice of dehydrating agent is critical and must be matched to the substrate's reactivity.[1]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short for the chosen dehydrating agent to effect complete conversion.
-
Intermediate Cleavage (1,2,4-isomers): As mentioned in the FAQs, the reversion of the O-acylamidoxime intermediate is a common issue that directly competes with the desired cyclization.[3]
-
-
Solutions & Optimization Strategies:
| Problem | Probable Cause | Recommended Action |
| High levels of unreacted diacylhydrazine | Inefficient cyclodehydrating agent or conditions. | Switch to a more powerful agent (e.g., from SOCl₂ to POCl₃ or Burgess reagent) or increase the reaction temperature and/or time. Monitor progress by TLC.[2] |
| Low yield with no starting material | Degradation of product or intermediates due to harsh conditions. | Use a milder cyclodehydrating agent that works at lower temperatures, such as the Burgess reagent.[2][6] Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition. |
| Low yield of 1,2,4-oxadiazole | Cleavage of O-acylamidoxime intermediate. | Perform the cyclization at the lowest effective temperature. Some modern methods use reagents like TBAF in dry THF at room temperature to facilitate dehydration without promoting cleavage.[7] |
| Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| POCl₃ | Reflux, neat or in solvent (ACN, Toluene) | High dehydrating power, widely available. | Harsh, can cause charring, corrosive. | [2][8] |
| SOCl₂ | Reflux, neat or in solvent | Effective, volatile byproducts are easily removed. | Very harsh, generates HCl and SO₂, requires good ventilation. | [1][2] |
| PPA | 120-160 °C, neat | Strong dehydrating agent. | High temperatures, viscous medium makes workup difficult. | [1] |
| Burgess Reagent | 25-80 °C, in THF | Very mild conditions, high yields, clean reactions. | Expensive, moisture-sensitive. | [2][6] |
Issue 2: Formation of Competing Heterocyclic Side Products
The formation of an entirely different heterocyclic ring system is a challenging but diagnosable issue.
-
Symptoms:
-
Isolation of a product with a mass spectrum indicating the incorporation of sulfur (thiadiazole) or an expanded ring (oxadiazinone).
-
Complex ¹H and ¹³C NMR spectra that are inconsistent with any expected intermediates or the desired oxadiazole.
-
-
Root Causes & Mechanistic Insights:
-
Thiadiazole Formation: This occurs when a thioacylhydrazine intermediate, formed from reagents like Lawesson's reagent or CS₂, undergoes cyclization. The sulfur atom acts as the nucleophile instead of the oxygen, leading to the thiadiazole ring.[3][4]
-
Oxadiazinone Formation: Certain starting materials, particularly amidoximes, can undergo an alternative reaction pathway with reagents like maleic or fumaric esters, leading to the formation of a six-membered 1,2,4-oxadiazin-5-one ring instead of the expected five-membered oxadiazole.[9]
-
-
Solutions & Optimization Strategies:
-
Preventing Thiadiazoles: To ensure oxadiazole formation, avoid any sulfur-based reagents in the synthetic sequence. If starting from a carboxylic acid and a hydrazide, use a direct cyclodehydration method with agents like POCl₃ or the Burgess reagent.[2][10]
-
Preventing Oxadiazinones: This side reaction is specific to the combination of amidoximes and certain activated esters. If this is an issue, the synthetic route should be redesigned to form the oxadiazole ring through a different mechanism, such as the cyclization of an O-acylamidoxime prepared separately.[9]
-
Diagrams for Clarity
Caption: General workflow for the synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.
Caption: Decision tree for troubleshooting low yields in oxadiazole synthesis.
Caption: Competing cyclization pathways for thioacylhydrazine intermediates.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
This protocol describes a common method using phosphorus oxychloride (POCl₃) for cyclodehydration.
Step 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve benzohydrazide (13.6 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the benzohydrazide spot has disappeared.
-
Quench the reaction by carefully pouring the mixture into 200 mL of ice-cold water.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Cyclodehydration to 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To the dried N'-(2-chloroacetyl)benzohydrazide (21.2 g, 100 mmol), add phosphorus oxychloride (POCl₃, 50 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid will slowly dissolve.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto 250 g of crushed ice with vigorous stirring. This is a highly exothermic step.
-
A solid precipitate will form. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Troubleshooting - Minimizing Degradation with Burgess Reagent
If the POCl₃ method results in significant charring, this milder alternative can be employed.[2]
-
In a flame-dried flask under an inert atmosphere, suspend N'-(2-chloroacetyl)benzohydrazide (2.12 g, 10 mmol) in 50 mL of anhydrous THF.
-
Add Burgess reagent [methyl N-(triethylammoniumsulphonyl)carbamate] (2.62 g, 11 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours, or gently heat to 50 °C for 2-4 hours to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified as described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (CAS 5509-32-0). We understand that researchers, scientists, and drug development professionals frequently encounter challenges with the low aqueous solubility of promising compounds. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you successfully formulate this molecule for your experiments, ensuring reliable and reproducible results.
Part 1: Understanding the Molecule - First Principles
Q: What are the key structural features of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol that influence its solubility and stability?
A: The behavior of this molecule in aqueous buffers is dictated by three primary structural components: the phenol group, the 1,2,4-oxadiazole ring, and the chloromethyl group. Understanding their individual contributions is the first step in designing a successful formulation strategy.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic.[1] At pH values below its acid dissociation constant (pKa), the group is protonated (-OH) and less polar. At pH values above its pKa, it deprotonates to form a polar phenoxide ion (-O⁻), which dramatically increases water solubility.[2][3][4] The pKa of a substituted phenol like this one is typically in the range of 7-10.
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is a common bioisostere for esters and amides in medicinal chemistry.[5] While the 1,3,4-oxadiazole isomer is often associated with improved solubility, the 1,2,4-isomer, present here, can still contribute to the molecule's overall properties.[5] The presence of an aryl substituent on the oxadiazole ring generally tends to decrease aqueous solubility.[6] Importantly, the oxadiazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring-opening and degradation.[7]
-
Chloromethyl Group (-CH₂Cl): This is a reactive alkyl halide. It is a potential liability for the molecule's stability in aqueous buffers, particularly at non-neutral pH or in the presence of nucleophiles, where it can undergo hydrolysis or substitution reactions.
Caption: Key functional groups of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
Part 2: Initial Troubleshooting & pH Adjustment
Q: My compound precipitated immediately when I diluted my DMSO stock into PBS at pH 7.4. What is the first and simplest thing I should try?
A: The most direct approach is to leverage the acidic nature of the phenol group. By increasing the pH of your aqueous buffer, you can deprotonate the phenol to the more soluble phenoxide salt. Phenolic compounds are generally more soluble at alkaline pH.[4]
However, this must be balanced with the potential for degradation of the oxadiazole ring and hydrolysis of the chloromethyl group at high pH.[7] Therefore, a systematic pH screening is the recommended first step.
Protocol: pH-Solubility Screening
This protocol aims to identify the optimal pH for solubilization without causing immediate degradation.
Materials:
-
4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
-
DMSO (Dimethyl sulfoxide)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
HPLC-UV or LC-MS for quantification (See Part 4)
Methodology:
-
Prepare a Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Prepare Test Buffers: Prepare a series of buffers covering a range from pH 6.0 to 9.5. We recommend starting with 0.5 pH unit increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).
-
Spiking and Equilibration:
-
Aliquot 980 µL of each buffer into separate microcentrifuge tubes.
-
Add 20 µL of your DMSO stock solution to each tube (this results in a 2% final DMSO concentration). This minimizes the co-solvent effect, isolating the impact of pH.
-
Vortex each tube vigorously for 1 minute.
-
Allow the tubes to equilibrate at room temperature for 1-2 hours.
-
-
Observation and Separation:
-
Visually inspect each tube for precipitation. Note the pH at which the solution remains clear.
-
Centrifuge all tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material.
-
-
Quantification:
-
Analysis: Plot the measured solubility against the buffer pH. This will reveal the pH at which solubility significantly increases, which corresponds to the compound's apparent pKa. Select the lowest pH that provides your target concentration while minimizing exposure to harsh alkaline conditions.
Trustworthiness Check: The solubility should show a distinct upward trend as the pH increases, particularly as it surpasses the pKa.[3] If solubility remains flat, pH modulation is not an effective primary strategy. The stability of the compound in the highest pH buffer should also be checked over time by re-analyzing the sample after several hours.
Part 3: Advanced Solubilization Strategies
Q: Adjusting the pH is insufficient or compromises the stability of my compound for my long-term experiment. What are my next options?
A: When pH modification is not a complete solution, the next step involves using formulation excipients to alter the solvent environment. The two most common and effective strategies for preclinical research are co-solvents and cyclodextrin complexation.
A. Co-solvent Formulation
Mechanism: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[10][11] This is a simple and widely used technique to achieve higher drug concentrations.[12][13]
| Co-solvent | Key Properties & Considerations | Typical Final Conc. in Assays |
| DMSO | Excellent solubilizing power. Can have biological effects at >0.5%. | < 0.5% |
| Ethanol | Good solubilizer, biocompatible. Can cause protein precipitation at high %. | < 1-2% |
| PEG 400 | Polyethylene Glycol 400. Low toxicity, commonly used in formulations. | < 5-10% |
| Propylene Glycol | Good solvent, low toxicity. | < 5-10% |
Protocol: Co-solvent Stock Preparation and Dilution
This protocol describes the standard method of making a concentrated stock in an organic solvent and performing a stepwise dilution into the final aqueous buffer to avoid precipitation.
Caption: Workflow for preparing a solution using the co-solvent method.
Methodology:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (DMSO is a common starting point) to a concentration at least 50-100 times higher than your final desired concentration.
-
Prepare Final Buffer: Place the required volume of your final aqueous buffer in a tube.
-
Dilute with Agitation: While vigorously vortexing the aqueous buffer, slowly add the small volume of the concentrated stock solution. This rapid mixing is critical to prevent the compound from "crashing out" or precipitating upon contact with the aqueous phase.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. For critical experiments, proceed to Part 4 for quantitative verification.
B. Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity.[14] They can encapsulate poorly soluble molecules, like your compound, within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]
| Cyclodextrin | Cavity Size | Key Features |
| α-Cyclodextrin | Small | Best for small, linear molecules. |
| β-Cyclodextrin | Medium | Suitable for many aromatic compounds; native form has lower water solubility. |
| HP-β-CD | Medium | High water solubility, most commonly used pharmaceutical derivative. |
| γ-Cyclodextrin | Large | For larger guest molecules. |
Protocol: Preparation of a Cyclodextrin Inclusion Complex
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
-
Add Compound: Add an excess of the solid 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol powder directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Remove Excess Solid: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify: Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.
Part 4: Verification and Quantification
Q: I've prepared a solution that looks clear, but how can I be certain of the concentration and ensure no nanoparticles or colloids have formed?
A: Visual clarity can be misleading. It is essential to analytically verify the concentration of your final, filtered solution. This confirms your formulation's success and ensures the accuracy of your experimental dosing.
-
Visual Inspection: First, hold the solution against a dark background and shine a light through it (the Tyndall effect). If you see a visible beam or shimmering, it indicates the presence of a colloidal suspension, not a true solution.
-
Filtration: Always filter your final prepared solution through a 0.22 µm syringe filter before use in cell-based assays or animal studies. This removes any microscopic precipitate that could lead to inconsistent results.
-
Analytical Quantification: The gold standard for confirming solubility is to measure the concentration of the filtered solution.
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is the most common and reliable method.[8] It separates the compound of interest from any excipients or degradants and provides accurate quantification based on a standard curve.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can also be used for quantification and has the added benefit of confirming the compound's identity and detecting any potential degradation products by their mass.[9]
-
Part 5: Summary & Troubleshooting Workflow
The following decision tree summarizes the entire process for systematically overcoming the solubility challenges of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
Caption: Troubleshooting decision tree for formulating the compound.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Coupling Reactions with 4-Hydroxybenzonitrile
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when utilizing this versatile but sometimes problematic building block. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights in a direct question-and-answer and troubleshooting format.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face before and during the optimization process.
Q1: Is it necessary to protect the hydroxyl group of 4-hydroxybenzonitrile before performing a cross-coupling reaction?
Answer: Not always, but it is a critical consideration that depends on the specific reaction type and conditions.
-
When to Consider Protection: The phenolic proton is acidic and will be deprotonated by the bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). This can lead to O-arylation side products in C-C and C-N couplings or direct participation in C-O couplings. Protection is strongly recommended when you need to exclusively perform C-C or C-N coupling and are using strong bases, or if the resulting phenoxide interferes with the catalyst.
-
When You Might Avoid Protection: In some modern catalytic systems, particularly for Suzuki-Miyaura couplings, the reaction can proceed successfully without protection, often using milder bases like K₂CO₃ or K₃PO₄.[1] Leaving the hydroxyl group unprotected simplifies the synthetic route by avoiding extra protection/deprotection steps. However, this approach requires careful optimization of the base and solvent to minimize side reactions.
-
Common Protecting Groups: If protection is necessary, several options are available. The choice depends on the stability required for the coupling reaction and the ease of removal.
| Protecting Group | Abbreviation | Typical Protection Reagent | Deprotection Conditions | Stability Notes |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acidic (e.g., HCl in MeOH) | Stable to most bases, organometallics. |
| Benzyl ether | Bn | Bn-Br, K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF), Acid | Base sensitive, but often stable enough for Suzuki. |
Q2: How does the nitrile (-CN) group on the aromatic ring influence palladium-catalyzed reactions?
Answer: The nitrile group has two primary electronic and coordination effects that can significantly impact the reaction outcome.
-
Electron-Withdrawing Effect: The nitrile is a moderate electron-withdrawing group. In reactions where 4-hydroxybenzonitrile acts as the electrophile (e.g., as a 4-halohydroxybenzonitrile), this effect can accelerate the oxidative addition step, which is often rate-limiting in catalytic cycles.[2]
-
Coordination to the Metal Center: The lone pair on the nitrile nitrogen can coordinate to the palladium catalyst.[3] This coordination can be a double-edged sword:
-
Inhibition: Strong coordination can occupy a vacant site on the catalyst, potentially inhibiting the binding of other reactants and slowing down or stalling the catalytic cycle.
-
Side Reactions: Under certain conditions, particularly with water present at elevated temperatures, the palladium-coordinated nitrile can be susceptible to hydration, forming the corresponding primary amide as a significant byproduct.[4]
-
Q3: What are the most common side reactions to watch for, and how can they be minimized?
Answer: Beyond the potential for O-arylation or nitrile hydration, several other side reactions are common in cross-coupling.
-
Homocoupling of Boronic Acids (Suzuki): This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.
-
Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]
-
-
Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom from a protic source, especially under harsh basic conditions or with prolonged reaction times.
-
Solution: Use the mildest effective base and avoid excessively high temperatures. Monitor the reaction to avoid unnecessarily long heating times.
-
-
Hydrodehalogenation: The aryl halide starting material is reduced to the corresponding arene.
-
Solution: This can be caused by β-hydride elimination pathways.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands often suppress this side reaction.
-
Troubleshooting Guide: From Low Yield to Complex Purification
This guide provides a structured approach to solving specific experimental problems.
Problem: The reaction has stalled or resulted in very low yield.
Low conversion is the most common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions for Low Yield
-
Evaluate the Catalyst System:
-
The Issue: The active Pd(0) species may not be forming efficiently or may be unstable. The ligand may not be suitable for the specific transformation.
-
The Science: For many cross-coupling reactions, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) are essential.[2][7] They promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[8]
-
Actionable Advice: If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a modern catalyst system consisting of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Using a pre-catalyst can also improve consistency.
-
-
Optimize the Base and Solvent:
-
The Issue: The base may be too weak to facilitate transmetalation or too strong, causing substrate decomposition or side reactions. The solvent plays a profound role in stabilizing intermediates and influencing catalyst activity.[9][10]
-
The Science: The base's primary role is to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[1][6] However, with 4-hydroxybenzonitrile, it will also deprotonate the phenol. A strong base like NaOtBu may be required for C-N coupling but could cause issues with base-sensitive functional groups.[11][12] Solvent polarity can dramatically alter reaction selectivity and rate.[13][14] For example, polar aprotic solvents can stabilize charged intermediates differently than nonpolar solvents.[8]
-
Actionable Advice: Create a screening matrix. Test a weak inorganic base (K₂CO₃), a stronger one (K₃PO₄, Cs₂CO₃), and a strong organic base (NaOtBu). Combine this with a nonpolar solvent (Toluene, Dioxane) and a polar aprotic solvent (DMF). This systematic approach will quickly identify a more suitable set of conditions.
-
Problem: My product is highly polar and difficult to purify by standard silica gel chromatography.
Answer: The combination of a hydroxyl and a nitrile group makes the final products quite polar, leading to poor separation, streaking, and low recovery on standard silica gel.
-
Modify the Mobile Phase:
-
The Issue: Standard hexane/ethyl acetate systems may not be polar enough to elute the product effectively.
-
Actionable Advice: Add a more polar solvent like methanol to your eluent system (e.g., dichloromethane/methanol). For compounds that streak due to the acidic nature of silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can dramatically improve peak shape.[15]
-
-
Switch the Stationary Phase:
-
The Issue: Silica's acidic surface may be strongly interacting with your compound.
-
Actionable Advice:
-
Reverse-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient. This is often the best method for purifying polar compounds.[16]
-
Alumina Chromatography: For basic compounds, neutral or basic alumina can be a better choice than silica.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a reverse-phase type mobile phase (e.g., acetonitrile/water). It is excellent for compounds that are too polar for reverse-phase and not well-retained on normal phase.[17]
-
-
-
Consider Non-Chromatographic Methods:
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization is an excellent and scalable purification method.
-
Acid-Base Extraction: If your coupled product retains the phenolic -OH, you can often perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like 1M NaOH). The desired product will move to the aqueous layer as the sodium phenoxide salt, leaving less polar, non-acidic impurities behind. The aqueous layer can then be re-acidified and extracted to recover the purified product.
-
Experimental Protocols & Optimization Tables
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl halide with a boronic acid derivative of 4-hydroxybenzonitrile (or vice-versa).
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions
The following table provides empirically derived starting points for various coupling reactions. Optimization will likely be required.
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) | Ullmann/Buchwald-type (C-O) |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | G3/G4 Precatalysts or Pd(OAc)₂ (1-3 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (1.1 eq to Pd) | XPhos, RuPhos, BrettPhos (1.2 eq to Pd) | Xantphos, DPEphos (1.5 eq to Pd) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 eq) | NaOtBu or LHMDS (1.2-1.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (10:1), Toluene | Toluene or Dioxane | Toluene or DMF |
| Temperature | 80 - 110 °C | 90 - 110 °C | 100 - 120 °C |
References
- 1. mdpi.com [mdpi.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
Purification challenges of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. This molecule, while a valuable building block in pharmaceutical and chemical research, presents a unique set of purification hurdles due to the combined reactivity of its three distinct functional groups: the acidic phenol, the electrophilic chloromethyl group, and the potentially labile 1,2,4-oxadiazole ring.[1][2]
This guide is structured to provide direct, experience-based solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for crude 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol?
The two most effective and widely used methods for purifying oxadiazole derivatives are flash column chromatography on silica gel and recrystallization.[3][4] The choice between them depends on the impurity profile and the scale of your reaction. Often, a sequential approach—initial purification by chromatography followed by final polishing via recrystallization—yields the highest purity material.
Q2: What are the main stability concerns I should be aware of with this molecule?
This molecule's stability is influenced by three key factors:
-
pH Sensitivity: The 1,2,4-oxadiazole ring can be susceptible to cleavage under both strongly acidic and basic conditions. Studies on similar 1,2,4-oxadiazole derivatives show maximal stability in a pH range of 3-5.[5] Exposure to harsh pH during workup or purification can lead to ring-opening and the formation of nitrile-containing byproducts.
-
Chloromethyl Reactivity: The chloromethyl group is a potent electrophile and can react with nucleophiles. This includes nucleophilic solvents (e.g., methanol, water) especially at elevated temperatures, potentially leading to ether or alcohol byproducts.
-
Phenol Oxidation: Like many phenols, the hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, particularly upon exposure to air and light over time.[6]
Q3: How should I properly store the purified 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol?
To ensure long-term stability and prevent degradation, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It should be kept in a cold, dry, and dark environment, such as a freezer at -20°C.[7] Before sealing, ensure the product is completely free of residual solvents.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during purification. Each problem is followed by an analysis of probable causes and a set of actionable solutions.
Issue 1: Significant Tailing and Poor Separation During Silica Gel Column Chromatography
You Observe: Your product spot on the TLC plate is elongated, and during column chromatography, the compound elutes over a large number of fractions with poor resolution from nearby impurities.
Probable Cause: The acidic proton of the phenolic hydroxyl group is interacting strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a "stick-slip" phenomenon where the molecule adsorbs too strongly, leading to tailing.
Solutions:
-
Modify the Eluent: Add a small amount (0.1-1%) of a weak acid, such as acetic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). The acetic acid will protonate the silica surface and compete for binding sites, thereby reducing the interaction with your phenolic compound and resulting in sharper bands.
-
Use Deactivated Silica: Employ neutral silica gel or silica that has been pre-treated with a base like triethylamine to cap the acidic sites. However, be cautious, as residual base could potentially degrade the oxadiazole ring.
-
Switch to a Different Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica. Alternatively, for highly polar impurities, reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile may provide superior separation.
Issue 2: Low Mass Recovery or Evidence of Decomposition After Chromatography
You Observe: The total mass of material recovered after pooling and evaporating fractions is significantly lower than the amount loaded. NMR analysis of the "purified" product shows new, unexpected peaks.
Probable Causes:
-
On-Column Degradation: The acidic nature of standard silica gel may be sufficient to catalyze the opening of the oxadiazole ring, especially if the compound remains on the column for an extended period.[5]
-
Reaction with Chloromethyl Group: The chloromethyl group may react with nucleophilic impurities or, in rare cases, the silica surface itself, leading to decomposition or irreversibly bound material.[8]
Solutions:
-
Run a "Flash" Column: Do not let the compound sit on the column. Use positive pressure to achieve a fast flow rate and minimize the residence time.
-
Choose an Appropriate Eluent Polarity: Select a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4. This ensures the compound moves efficiently through the column without requiring an excessively polar (and slow-moving) eluent.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica ("dry loading") and loading the resulting powder onto the column can often lead to sharper bands and faster elution compared to loading in a solution ("wet loading").
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
Caption: Troubleshooting logic for column chromatography.
Issue 3: Compound "Oils Out" or Fails to Crystallize During Recrystallization
You Observe: Upon cooling the recrystallization solution, the compound separates as a liquid oil instead of forming solid crystals.
Probable Causes:
-
Persistent Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating out upon cooling. Conversely, if the solvent is too poor, the compound may crash out as an amorphous solid or oil.
-
Supersaturation & Rapid Cooling: Cooling the solution too quickly can lead to the formation of a highly concentrated, supersaturated oil before nucleation can occur.
Solutions:
-
Pre-Purification: Ensure the material intended for recrystallization is already reasonably pure (>90%), perhaps after a quick column. Recrystallization is most effective for removing small amounts of impurities.
-
Solvent System Optimization: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow to cool slowly.
-
Promote Nucleation:
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer.
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: Add a single, tiny crystal of pure product to the cooled, supersaturated solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The eluent system must be optimized by TLC beforehand.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most small organic molecules. |
| Eluent System | Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Acetic Acid | A common system providing good polarity range. Acetic acid is added to suppress tailing from the phenol group. |
| Column Loading | Dry Loading | Generally provides better resolution than wet loading. |
| Flow Rate | ~2 inches/minute | A balance between separation efficiency and speed to minimize on-column degradation. |
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a sufficient volume of the chosen eluent system (e.g., 700 mL Hexane, 300 mL Ethyl Acetate, 5 mL Acetic Acid).
-
Column Packing: Pack the column with silica gel as a slurry in the eluent. Ensure a flat, stable bed.
-
Sample Preparation (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel and evaporate the solvent completely to get a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column bed. Gently add a thin layer of sand to protect the surface.
-
Elution: Fill the column with the eluent and apply positive pressure (air or nitrogen) to begin elution.
-
Fraction Collection: Collect fractions and monitor the elution progress using TLC.
-
Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Binary Solvent System
This protocol describes a general method for recrystallization.
| Parameter | Recommendation | Rationale |
| "Good" Solvent | Ethanol | Oxadiazoles often show good solubility in ethanol.[9][10] |
| "Poor" Solvent | Deionized Water | Miscible with ethanol and the compound is likely insoluble in water. |
| Cooling Method | Slow, Staged Cooling | Promotes the formation of large, pure crystals. |
Step-by-Step Methodology:
-
Place the crude, semi-pure solid into an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (Ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
While the solution is still hot, add the "poor" solvent (Water) dropwise until the solution remains faintly cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, transfer the flask to a refrigerator for several hours, then to a freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the crystals thoroughly under high vacuum.
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification strategy based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | 1343260-98-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(5-CHLOROMETHYL-[1,2,4]OXADIAZOL-3-YL)-PHENOL, CasNo.4282-24-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Target Selectivity for 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and its analogues. As Senior Application Scientists, we understand that achieving high target selectivity is a critical step in translating a promising compound into a viable therapeutic candidate. This document provides in-depth, actionable strategies and troubleshooting advice based on established medicinal chemistry principles.
Section 1: Foundational Analysis of the Core Compound
Before embarking on a chemical modification campaign, it is crucial to understand the distinct roles each functional group in your molecule likely plays in its biological activity.
Q1: What are the key functional regions of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and how might they contribute to its activity and selectivity?
Your compound is comprised of three key regions, each with a probable function in enzyme binding and inhibition. Understanding these functions is the first step toward rationally designing more selective analogues.
-
The Phenol Moiety : The hydroxyl group on the phenyl ring is a versatile hydrogen bond donor and acceptor. It likely anchors the molecule into the enzyme's binding pocket by forming a key hydrogen bond with a polar residue (e.g., the side chain of a serine, threonine, or asparagine, or a backbone carbonyl). However, phenols can be liabilities, prone to rapid metabolism (specifically, glucuronidation) and may contribute to off-target effects.[1][2]
-
The 1,3,4-Oxadiazole Core : This five-membered heterocyclic ring is a rigid, planar scaffold. Its primary role is to correctly position the other two functional groups in three-dimensional space for optimal interaction with the enzyme. The nitrogen and oxygen atoms within the ring are weak hydrogen bond acceptors and can participate in important polar interactions. Oxadiazoles are common in modern medicinal chemistry as they are metabolically stable and often serve as bioisosteres for less stable ester or amide groups.[3][4]
-
The Chloromethyl "Warhead" : The chloromethyl group is a reactive electrophile. Its presence strongly suggests a mechanism of covalent irreversible inhibition .[5] The chlorine atom acts as a leaving group when a nucleophilic amino acid residue in the enzyme's active site (such as a cysteine, serine, or histidine) attacks the adjacent carbon.[6][7] While this can lead to high potency, this reactivity is often a source of poor selectivity, as the "warhead" can react with nucleophiles present in other, undesired enzymes.
Caption: Key functional regions of the core molecule and their likely roles.
Section 2: Strategic Approaches to Enhancing Selectivity
Improving selectivity requires a systematic approach. The goal is to weaken interactions with off-target enzymes while maintaining or strengthening interactions with the desired target.
Q2: My compound is potent but has off-target effects. Where do I start with modifications to improve its selectivity?
A logical workflow is essential. The first step is to hypothesize why your compound is non-selective. Is it due to the reactive warhead, or are the binding interactions too generic? The following workflow can guide your experimental strategy.
Caption: A workflow for systematically improving inhibitor selectivity.
Q3: How can I modify the chloromethyl group to reduce reactivity-based off-target effects?
The chloromethyl group is a strong alkylating agent. Modulating its electrophilicity is a primary strategy to gain selectivity. The goal is to find a "sweet spot" where it is reactive enough to bind your target enzyme efficiently but not so reactive that it alkylates many other proteins.
-
Strategy 1: Attenuate Reactivity. Replace the chlorine with a less reactive leaving group. For example, a fluoromethyl group is significantly less electrophilic and will react only with highly activated nucleophiles, potentially unique to your target's active site.
-
Strategy 2: Switch to Reversible Covalent Inhibition. Instead of an irreversible alkylation, consider incorporating a "warhead" that forms a reversible covalent bond. Groups like nitriles or aldehydes can react with active site cysteines or serines to form thioimidates or hemiacetals, respectively. This can maintain high potency while allowing the inhibitor to dissociate from off-targets.
-
Strategy 3: Remove the Warhead Entirely. As a crucial experiment, synthesize the methyl analogue (replacing -CH₂Cl with -CH₃). If this compound is completely inactive, it confirms that covalent bond formation is essential for potency. If it retains some activity, it provides a starting point for developing a non-covalent, potentially more selective, inhibitor series.
Q4: The phenol group is a potential liability. What are some effective bioisosteric replacements I can explore?
Bioisosteric replacement involves swapping a functional group for another with similar physical or chemical properties to improve the molecule's overall characteristics.[8] Replacing the phenol can enhance metabolic stability, modulate acidity (pKa), improve solubility, and fine-tune binding interactions to gain selectivity.[1]
Below is a table of common phenol bioisosteres and their potential impact.
| Bioisostere | Structural Features & Key Properties | Potential Advantages over Phenol | Potential Disadvantages |
| Indazole / Benzimidazolone | Retains a hydrogen bond donor in a similar position.[1] | Often more metabolically stable; less prone to Phase II conjugation. Can introduce new vector for substitution. | May alter geometry and binding pose. Can be more synthetically complex. |
| Hydroxy Pyridine (Pyridinol) | Introduces a nitrogen into the aromatic ring. Lowers pKa, making it more acidic. | Reduces lipophilicity, potentially improving solubility. Can form different H-bonds or ionic interactions.[9] | The change in pKa might be detrimental to binding if a neutral phenol is required. |
| Carboxamide | Presents a hydrogen bond donor (N-H). | Generally improves metabolic stability and can introduce an additional H-bond acceptor (C=O).[2] | Significantly different geometry and electronic profile compared to a phenol. |
| Difluoromethyl (CHF₂) | Acts as a weak hydrogen bond donor. Non-ionizable.[9] | Blocks metabolic glucuronidation. Can improve cell permeability due to increased lipophilicity. | Weaker H-bond donor than phenol; may reduce potency if H-bond is critical. |
| Cyclohexanol | Non-aromatic replacement. | Removes π-π stacking interactions, potentially improving solubility and reducing some off-target effects.[10] | Loss of aromaticity can significantly alter binding affinity if π-stacking is important. |
Section 3: Experimental Workflow & Troubleshooting
A robust and consistent experimental plan is necessary to accurately evaluate the impact of your chemical modifications.
Q5: What is a standard experimental protocol for assessing compound selectivity?
The goal is to determine the compound's potency against your primary target and compare it to its potency against one or more relevant off-targets. The ratio of these potencies is the selectivity index .
Step-by-Step Protocol: Determining Selectivity Index
-
Enzyme and Substrate Preparation :
-
Prepare stock solutions of your target enzyme and at least one relevant off-target enzyme (e.g., an enzyme from the same family or one known to be affected by similar inhibitors).
-
Prepare a stock solution of the appropriate substrate for each enzyme. All solutions should be in a suitable assay buffer.
-
-
Compound Preparation :
-
Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series of your inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low and consistent across all wells (typically ≤1%).
-
-
Assay Procedure (Example for a 96-well plate format) :
-
Add a fixed volume of assay buffer to all wells.
-
Add your serially diluted inhibitor to the test wells. Add buffer with the same percentage of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add a fixed amount of enzyme to all wells except the "no enzyme" background controls.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes at room temperature). This is especially critical for covalent inhibitors to allow time for the reaction to occur.
-
Initiate the reaction by adding a fixed volume of substrate to all wells.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader. The rate of reaction is the slope of the linear portion of the progress curve.
-
-
Data Analysis :
-
Subtract the background rate (from "no enzyme" wells) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response equation (e.g., four-parameter logistic) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Calculate the Selectivity Index :
-
Perform the entire assay for both your target enzyme and your off-target enzyme(s).
-
The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Off-Target Enzyme) / IC₅₀ (Target Enzyme)
-
A higher SI value indicates greater selectivity for your target enzyme. An SI > 10 is generally considered a good starting point for selectivity, with >100 being excellent.
-
Q6: I've synthesized new analogues, but I'm encountering problems. What are some common issues and how can I troubleshoot them?
| Problem Encountered | Potential Cause(s) | Suggested Solution / Next Step |
| Complete Loss of Potency | The modified group was essential for binding (a "pharmacophore"). The new analogue has a steric clash with the binding pocket. | Re-evaluate the modification. Was it too drastic? Try a more subtle change. Use computational molecular docking to visualize the new analogue in the hypothesized binding site to check for clashes.[11] |
| No Improvement in Selectivity | The binding pockets of the target and off-target are highly similar. The modification did not introduce any new differentiating interactions. | Probe for differences. Try adding larger, bulkier groups at various positions to see if one pocket is more accommodating than the other. Change the electronics of the rings to exploit potential differences in electrostatic interactions. |
| Potency Decreased, but Selectivity Increased | The modification weakened binding to both enzymes, but the effect was much more pronounced for the off-target. | This is a positive result! This new analogue is a great starting point. Use it as a new lead and make further small modifications to try and regain potency against your primary target without losing the newfound selectivity. |
| Poor Aqueous Solubility | The new analogue is too lipophilic (greasy), causing it to precipitate out of the assay buffer. | Check the calculated logP (cLogP). If it's significantly higher, consider adding a small polar group (e.g., a hydroxyl or methoxy group) at a non-critical position to improve solubility. Using pyridyl rings instead of phenyl rings can also help.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of amino acid-activating enzymes and leucine aminopeptidase by chloromethyl ketone analogues of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel anticancer compound from benchtop discovery to potential clinical application is a rigorous path demanding robust preclinical validation. This guide provides a comprehensive framework for the in vivo assessment of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, a promising heterocyclic compound. While direct in vivo data for this specific molecule is not yet publicly available, this document outlines a detailed validation strategy, drawing upon established protocols and comparative data from structurally related oxadiazole derivatives and standard chemotherapeutic agents. As a Senior Application Scientist, the aim is to equip researchers with the necessary knowledge to design and execute a self-validating study that can withstand scientific scrutiny.
The Scientific Rationale: Why Investigate 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol?
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] The core structure's thermal and metabolic stability, coupled with its ability to act as a flat aromatic linker, allows for effective interaction with biological targets.[1] Research into analogous compounds, such as 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, has demonstrated potent anticancer activity against various cancer cell lines, including those of non-small cell lung cancer and central nervous system cancer.[1][3][4] These findings provide a strong rationale for investigating the in vivo efficacy of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol.
Designing the In Vivo Study: A Multi-faceted Approach
A successful in vivo evaluation hinges on a meticulously planned experimental design that incorporates appropriate animal models, well-defined endpoints, and relevant comparative arms. The transition from promising in vitro results to in vivo validation is a critical step in the drug discovery pipeline.[5]
Experimental Workflow
The following diagram outlines a streamlined workflow for the in vivo validation of a novel anticancer compound.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and Known Anti-Inflammatory Agents
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while mature, is continually challenged by issues of efficacy, side effects, and the development of resistance. This necessitates a persistent search for novel chemical entities with improved pharmacological profiles.
The family of 1,3,4-oxadiazole derivatives has emerged as a promising scaffold in medicinal chemistry, with various analogues demonstrating significant anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3] This guide focuses on 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol , a specific member of this class. While direct biological data for this compound is nascent, its structural features—a phenol ring coupled with an oxadiazole core—suggest a strong potential for anti-inflammatory activity, likely through the modulation of pro-inflammatory cytokine production.
This document provides a comparative analysis of the hypothesized efficacy of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol against well-established classes of anti-inflammatory inhibitors. We will delve into the mechanistic underpinnings of these inhibitors, provide detailed experimental protocols for their comparative evaluation, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of next-generation anti-inflammatory therapeutics.
Mechanistic Landscape of Inflammation and Key Inhibitory Nodes
The inflammatory cascade is a complex network of signaling pathways culminating in the production of inflammatory mediators. Key nodes in this network serve as targets for therapeutic intervention. Here, we compare the likely mechanistic space of our lead compound with three major classes of inhibitors.
Cyclooxygenase (COX) Inhibition: The NSAID Paradigm
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.
-
Mechanism of Action: COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. Traditional NSAIDs like Indomethacin are non-selective, inhibiting both isoforms. Newer generation NSAIDs, such as Celecoxib , exhibit selectivity for COX-2, which is thought to reduce gastrointestinal side effects. The aromatic and planar nature of the oxadiazole ring in compounds like 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol suggests it could act as a flat aromatic linker, providing an appropriate orientation to bind within the active site of COX enzymes.[1]
p38 MAPK Inhibition: A Central Regulator of Cytokine Production
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] Its inhibition represents a potent strategy for controlling inflammation.
-
Mechanism of Action: p38 MAPK inhibitors, such as SB203580 and Doramapimod (BIRB 796) , typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream targets.[4][5] Some oxadiazole derivatives have been identified as potential inhibitors of p38 MAPK, suggesting that 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol could operate through this pathway to suppress cytokine synthesis.[6]
Direct Cytokine Inhibition: Biologics and Small Molecules
Targeting pro-inflammatory cytokines directly offers a highly specific approach to mitigating inflammation. TNF-α and IL-6 are pivotal cytokines in many inflammatory diseases.
-
Mechanism of Action:
-
TNF-α Inhibitors: This class includes monoclonal antibodies like Infliximab and Adalimumab , which bind to and neutralize TNF-α. Small-molecule inhibitors of TNF-α have also been developed that can promote the disassembly of the active TNF-α trimer.[7]
-
IL-6 Inhibitors: These agents can target either IL-6 itself (e.g., Sirukumab ) or its receptor (e.g., Tocilizumab ), preventing downstream signaling through the JAK-STAT pathway.[8][9] Given that various oxadiazole-containing compounds have been shown to reduce levels of these cytokines, it is plausible that 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol exerts its effects by inhibiting their production or activity.
-
Comparative Efficacy: A Proposed Data Framework
To objectively compare the efficacy of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, a series of in vitro and cell-based assays are necessary. The following table outlines a hypothetical comparison based on typical potencies for the established inhibitor classes.
| Inhibitor Class | Exemplar Compound | Target(s) | Typical IC50 / Potency |
| Phenol-Oxadiazole | 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol | Hypothesized: COX, p38 MAPK, Cytokine Production | To Be Determined |
| COX Inhibitor | Indomethacin | COX-1/COX-2 | 10-100 nM (COX-1), 100-500 nM (COX-2) |
| Celecoxib | COX-2 | 40-200 nM | |
| p38 MAPK Inhibitor | SB203580 | p38α/β | 50-100 nM |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38-520 nM[5] | |
| TNF-α Inhibitor | Infliximab (biologic) | TNF-α | Sub-nM binding affinity |
| Small Molecule (e.g., SPD304) | TNF-α | 4.6 µM (cell-based)[7] | |
| IL-6 Inhibitor | Tocilizumab (biologic) | IL-6 Receptor | Sub-nM binding affinity |
| Oxyphenylbutazone (small molecule) | IL-6 Bioactivity | 7.5 µM[10] |
Experimental Protocols for Efficacy Determination
The following protocols provide a framework for evaluating and comparing the anti-inflammatory efficacy of the test compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX enzyme activity.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA.
-
Compound Preparation: Serially dilute 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol and reference inhibitors (e.g., Indomethacin, Celecoxib) in DMSO.
-
Assay Procedure:
-
Add the enzyme to the assay buffer.
-
Add the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Protocol 2: Cellular p38 MAPK Phosphorylation Assay
This assay measures the ability of the compound to inhibit the activation of p38 MAPK in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as human monocytic THP-1 cells or murine RAW 264.7 macrophages, to sub-confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol or a known p38 inhibitor (e.g., SB203580) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Use appropriate HRP-conjugated secondary antibodies for detection via chemiluminescence.
-
-
Data Analysis: Quantify band intensities and express the level of p-p38 relative to total p38. Determine the IC50 for the inhibition of p38 phosphorylation.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Protocol 3: Measurement of Pro-inflammatory Cytokine Production
This assay quantifies the inhibitory effect of the compound on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Culture and Treatment: Use peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7). Pre-treat the cells with serially diluted concentrations of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol or known inhibitors for 1-2 hours.
-
Stimulation: Add a stimulating agent such as LPS to induce cytokine production and incubate for a longer period (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 values.
Conclusion and Future Directions
The structural characteristics of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, when viewed in the context of the broader family of oxadiazole derivatives, strongly suggest its potential as a novel anti-inflammatory agent. Its efficacy is likely to stem from the inhibition of key inflammatory mediators, potentially through mechanisms involving COX enzymes, the p38 MAPK pathway, or direct modulation of cytokine production.
The experimental framework provided in this guide offers a robust approach to systematically evaluate the potency and mechanism of action of this compound in comparison to established inhibitors. A thorough investigation following these protocols will elucidate its therapeutic potential and guide future optimization efforts. The ultimate goal is to develop novel, safe, and effective treatments for the myriad of diseases driven by chronic inflammation.
References
- 1. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of IL-6 for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What have we learnt from the inhibition of IL-6 in RA and what are the clinical opportunities for patient outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of the compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol. In drug discovery, an initial hypothesis about a compound's MoA must be substantiated through methodologically independent, or orthogonal, experiments to ensure the data is robust and not an artifact of a single experimental platform.[1][2] This approach is critical for building a convincing case for a drug candidate's efficacy and selectivity, ultimately reducing the risk of late-stage failures.[3]
The structure of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, featuring a phenol, an oxadiazole ring, and a reactive chloromethyl group, suggests a potential MoA as a covalent inhibitor. The chloromethyl moiety can act as an electrophile, forming a permanent covalent bond with a nucleophilic residue (e.g., cysteine, lysine) within a protein's binding site. This guide will operate under the working hypothesis that this compound is a covalent inhibitor of a hypothetical protein kinase, "Kinase X," a common target class for compounds with such structural features.
We will explore a strategic, three-tiered approach using orthogonal assays to test this hypothesis, moving from direct biochemical validation to target engagement in a native cellular context and finally to a broader selectivity assessment.
The Orthogonal Assay Workflow for MoA Confirmation
A multi-faceted approach provides converging evidence to build confidence in a compound's proposed mechanism of action. Each assay addresses a different aspect of the drug-target interaction, from direct functional modulation to binding confirmation in a complex biological system.
Caption: Workflow for MoA validation using three orthogonal assays.
Hypothetical Signaling Pathway of Kinase X
To contextualize our experiments, we will assume Kinase X is an integral component of a cellular signaling pathway that promotes cell proliferation. Inhibition of Kinase X is therefore expected to block this pro-proliferative signal.
Caption: Hypothesized signaling pathway involving Kinase X.
The Foundational Experiment: Biochemical Kinase Inhibition Assay
The first step is to determine if the compound directly inhibits the enzymatic activity of its putative target in a controlled, in vitro setting. This assay provides a quantitative measure of potency, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality and Experimental Choice
A biochemical assay isolates the target enzyme from the complexities of the cell, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme.[4] We choose a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity and broad applicability to nearly any kinase that consumes ATP.[5] This format measures the amount of ADP produced, which is directly proportional to kinase activity.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for Kinase X (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol in DMSO, then further dilute in reaction buffer to create a 10-point concentration gradient (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
Prepare a solution of purified, recombinant Kinase X in reaction buffer.
-
Prepare a solution of the specific peptide substrate for Kinase X and ATP at its Kₘ concentration in reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions (or DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the Kinase X enzyme solution to each well and incubate for 30 minutes at room temperature. This pre-incubation step is crucial for covalent inhibitors to allow time for the bond to form.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence from the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]
-
Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA®)
While a biochemical assay confirms functional inhibition, it does not prove that the compound can reach and bind its target within the complex environment of a living cell. CETSA is a powerful biophysical method that directly assesses target engagement in intact cells.[6]
Causality and Experimental Choice
The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[7] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."[8] A positive shift in the melting temperature (Tₘ) of Kinase X in the presence of the compound is strong evidence of direct physical binding in a physiologically relevant setting.[9]
Detailed Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture a suitable cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency.
-
Treat the cells with a high concentration of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol (e.g., 10x the biochemical IC₅₀) or a vehicle (DMSO) control. Incubate for 2 hours under normal culture conditions to allow for cell penetration and binding.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (4°C).
-
Cool the tubes on ice immediately for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Quantify the total protein concentration in each sample using a BCA assay to ensure equal loading.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for Kinase X at each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the data to the unheated (4°C) sample for each condition.
-
Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tₘ). A shift in the Tₘ between the treated and control curves (ΔTₘ) confirms target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Orthogonal Assay 2: Kinobeads-based Competitive Profiling
Confirming that a compound binds its target is crucial, but understanding its selectivity is equally important for predicting potential off-target effects. Kinobeads are an affinity chromatography tool composed of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large fraction of the expressed kinome from a cell lysate.[10][11]
Causality and Experimental Choice
This chemical proteomics approach allows us to assess the compound's binding to its intended target, Kinase X, in competition with hundreds of other kinases present in their native state and abundance.[12][13] By treating a cell lysate with our compound before incubation with the Kinobeads, kinases that are bound by the compound will be unable to bind to the beads and will be depleted from the pulldown. This provides a selectivity profile, confirming the on-target interaction while simultaneously flagging potential off-target interactions.[14]
Detailed Experimental Protocol: Competitive Kinobeads Pulldown
-
Lysate Preparation:
-
Culture a relevant cell line and harvest cells.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Treat the aliquots with different concentrations of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol or a DMSO control. Incubate for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add a slurry of Kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) if performing multiplexed quantitative analysis, or proceed with label-free quantification.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the DMSO control.
-
A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to that kinase and preventing its interaction with the affinity matrix. Plotting this displacement against compound concentration can yield an apparent cellular EC₅₀ for each target.
-
Synthesizing the Evidence: A Comparative Data Summary
The power of the orthogonal approach lies in the convergence of data from independent methodologies. Below is a table summarizing hypothetical, yet ideal, results that would strongly support our initial hypothesis.
| Assay Platform | Metric | Kinase X | Kinase Y (Off-Target) | Kinase Z (Non-Target) |
| Biochemical Assay | IC₅₀ | 50 nM | 1,200 nM | > 10,000 nM |
| CETSA | ΔTₘ (at 1 µM) | + 5.2 °C | + 1.1 °C | No Shift |
| Kinobeads Profiling | % Displacement (at 1 µM) | 92% | 35% | < 5% |
Interpretation of Combined Results
-
Biochemical Assay: The data shows potent, direct inhibition of Kinase X with an IC₅₀ of 50 nM. The compound is over 20-fold less potent against a related kinase, Kinase Y, and inactive against Kinase Z, suggesting a good initial selectivity profile.
-
CETSA: A significant thermal shift of +5.2°C for Kinase X provides strong, direct evidence that the compound engages this target inside intact cells.[15] The minor shift for Kinase Y suggests weak or transient binding in the cellular context, while the absence of a shift for Kinase Z confirms it is not a direct binder.
-
Kinobeads Profiling: The compound effectively displaces Kinase X from the beads, confirming it as a high-affinity target in a competitive proteome-wide context. The moderate displacement of Kinase Y aligns with the biochemical data, flagging it as a potential off-target to be monitored. Kinase Z is not displaced, corroborating the other assays.
Together, these results create a cohesive and compelling narrative: 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol is a potent and selective inhibitor of Kinase X that actively engages its target in a cellular environment. This level of rigorous validation is essential before advancing a compound to more complex preclinical models.
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pnas.org [pnas.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Nematicidal Activity: Tioxazafen vs. Novel Oxadiazole Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the established nematicide Tioxazafen and a newer generation of investigational oxadiazole-based compounds. Due to the limited publicly available data on the specific compound 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol, this analysis will focus on a representative and well-documented novel amide derivative containing a 1,2,4-oxadiazole moiety, referred to herein as Compound A7 , for which significant experimental data has been published. This comparative approach allows for a robust evaluation of the evolving landscape of oxadiazole nematicides.
Introduction to the Compounds
Tioxazafen , a disubstituted oxadiazole developed by Monsanto (now Bayer CropScience), was introduced as a seed treatment nematicide for major row crops like corn, soybean, and cotton.[1][2][3][4] It belongs to the phenyl oxadiazole class of chemistry and is designed to provide broad-spectrum control against a variety of plant-parasitic nematodes.[2][3][5]
Novel 1,2,4-Oxadiazole Derivatives , such as Compound A7, represent a new frontier in the quest for potent and potentially safer nematicides. These compounds are being designed and synthesized with the aim of improving upon the efficacy of existing treatments.[6] Research into these derivatives often involves modifying the core oxadiazole structure to enhance biological activity against a range of nematode species.[6]
Mechanism of Action: A Tale of Two Targets
The nematicidal activity of Tioxazafen and Compound A7 stem from distinct biochemical pathways, highlighting different strategies for nematode control.
Tioxazafen exerts its effect by disrupting ribosomal activity in nematodes.[1][7] This interference with protein synthesis is a fatal blow to the nematode's cellular functions, leading to paralysis and death.[1]
Figure 1: Proposed mechanism of action for Tioxazafen.
In contrast, Compound A7 has been shown to inhibit the activity of succinate dehydrogenase (SDH) in nematodes.[6] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts cellular respiration, leading to a blockage in ATP synthesis and ultimately, nematode death.[6] This mechanism is different from that of Tioxazafen and represents an alternative target for nematicide development.[6]
Figure 2: Proposed mechanism of action for Compound A7.
Comparative Nematicidal Efficacy
Experimental data reveals significant differences in the potency of Tioxazafen and novel oxadiazole derivatives like Compound A7. The following table summarizes key efficacy data from published studies.
| Compound | Nematode Species | Parameter | Value | Exposure Time | Reference |
| Tioxazafen | Meloidogyne incognita | EC50 (motility) | 57.69 µg/ml | 24 hours | [1][8] |
| Meloidogyne incognita | EC50 (motility) | 47.15 µg/ml | 48 hours | [1] | |
| Rotylenchulus reniformis | EC50 (motility) | 59.64 µg/ml | 24 hours | [1][8] | |
| Rotylenchulus reniformis | EC50 (motility) | 47.25 µg/ml | 48 hours | [1] | |
| Bursaphelenchus xylophilus | LC50 | >300 µg/mL | 48 hours | [2] | |
| Aphelenchoides besseyi | LC50 | 49.0 mg/L | Not Specified | [6] | |
| Ditylenchus destructor | LC50 | 75.0 mg/L | Not Specified | [6] | |
| Compound A7 | Bursaphelenchus xylophilus | LC50 | 1.39-3.09 mg/L | Not Specified | [6] |
| Aphelenchoides besseyi | LC50 | 1.39-3.09 mg/L | Not Specified | [6] | |
| Ditylenchus destructor | LC50 | 1.39-3.09 mg/L | Not Specified | [6] | |
| Compound A1 | Bursaphelenchus xylophilus | LC50 | 2.4 µg/mL | 48 hours | [2] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. LC50 (Lethal Concentration 50) is the concentration of a substance which causes the death of 50% of a group of test animals.
The data indicates that novel derivatives like Compound A7 and A1 can exhibit significantly higher potency (lower LC50 values) against certain nematode species compared to Tioxazafen.[2][6] This suggests that ongoing research into 1,2,4-oxadiazole derivatives holds promise for the development of more effective nematicidal agents.
Experimental Protocols: In Vitro Nematicidal Bioassay
The evaluation of nematicidal activity is typically conducted through standardized in vitro bioassays. The following is a representative protocol for determining the efficacy of a test compound against a target nematode species.
Figure 3: A generalized workflow for an in vitro nematicidal bioassay.
Step-by-Step Methodology:
-
Nematode Rearing and Collection: The target plant-parasitic nematodes (e.g., Meloidogyne incognita) are cultured on susceptible host plants. Second-stage juveniles (J2s) are then collected for the assay.
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted with water to achieve a series of desired concentrations. A control group with the solvent and a blank control with water are also prepared.
-
Exposure: A fixed number of nematodes (e.g., 100 J2s) are added to each well of a multi-well plate. The various concentrations of the test compound solutions are then added to the wells.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli.
-
Data Analysis: The mortality data is corrected for any mortality in the control groups. The corrected mortality rates are then used to calculate the LC50 or EC50 values through statistical analysis, such as probit analysis.
Conclusion
Tioxazafen remains a significant tool in nematode management, with a unique mode of action targeting ribosomal activity. However, the landscape of nematicidal research is dynamic, and the development of novel 1,2,4-oxadiazole derivatives, such as Compound A7, demonstrates the potential for discovering more potent compounds with alternative mechanisms of action. The superior efficacy of these newer compounds in preclinical studies highlights the importance of continued research in this chemical class. Future investigations will likely focus on optimizing the structure-activity relationships of these novel derivatives to enhance their efficacy, broaden their spectrum of activity, and ensure their environmental and toxicological safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nematicidal Activity of Volatiles against the Rice Root-Knot Nematode and Environmental Safety in Comparison to Traditional Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol Protocols
Introduction: The Significance of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol in Medicinal Chemistry
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1] Compounds incorporating this heterocycle exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The target molecule, 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)phenol (CAS 5509-32-0), is a key intermediate in the synthesis of more complex pharmaceutical agents.[3][4][5] The presence of a reactive chloromethyl group provides a handle for further molecular elaboration, making the efficiency of its synthesis a critical factor in drug discovery pipelines.
This guide provides a comparative analysis of two primary synthetic protocols for 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)phenol, offering insights into their chemical logic, experimental execution, and relative efficiencies. The protocols are constructed based on established and widely-cited methodologies for 1,2,4-oxadiazole synthesis.
Protocol 1: Two-Step Synthesis via Acylation of 4-Hydroxybenzamidoxime and Thermal Cyclodehydration
This classical and robust approach involves two discrete steps: the O-acylation of 4-hydroxybenzamidoxime with chloroacetyl chloride to form an intermediate O-acylamidoxime, followed by a thermal cyclodehydration to yield the final 1,2,4-oxadiazole ring.[6]
Causality of Experimental Choices
The choice of a two-step process allows for the isolation and purification of the O-acylamidoxime intermediate. This can be advantageous for ensuring the purity of the final product and can sometimes lead to higher overall yields, as side reactions during the cyclization step can be minimized. Pyridine is often used as a base to neutralize the HCl generated during the acylation, and the subsequent heating provides the necessary energy for the intramolecular cyclization and dehydration.[7]
Experimental Protocol
Step 1: Synthesis of O-(2-chloroacetyl)-N'-hydroxy-4-hydroxybenzimidamide
-
In a 250 mL round-bottom flask, suspend 10.0 g (65.7 mmol) of 4-hydroxybenzamidoxime in 100 mL of anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add 8.9 g (78.8 mmol, 1.2 eq) of chloroacetyl chloride dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Synthesis of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol
-
Transfer the crude O-acylamidoxime intermediate to a suitable flask.
-
Add 100 mL of a high-boiling point solvent such as xylene or toluene.
-
Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) for 6-12 hours.
-
Monitor the cyclization by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)phenol.
Visualizing the Pathway
Caption: Two-step synthesis of the target compound.
Protocol 2: One-Pot Synthesis using a Superbase Medium
Modern synthetic strategies often favor one-pot procedures to improve efficiency by reducing the number of workup and purification steps. This protocol utilizes a superbase medium, such as powdered sodium hydroxide in dimethyl sulfoxide (DMSO), to facilitate both the acylation and subsequent cyclodehydration in a single reaction vessel at room temperature.[6]
Causality of Experimental Choices
The use of a strong base like NaOH in an aprotic polar solvent like DMSO significantly accelerates the reaction rate.[8] This "superbase" medium is capable of deprotonating the amidoxime, facilitating its reaction with the chloroacetyl chloride, and promoting the subsequent intramolecular cyclization to the oxadiazole, all at ambient temperature. This approach avoids the need for high temperatures, which can sometimes lead to degradation of the product.
Experimental Protocol
-
In a 250 mL round-bottom flask, add 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
To the DMSO, add 5.26 g (131.4 mmol, 2.0 eq) of powdered sodium hydroxide and stir vigorously to create a suspension.
-
Add 10.0 g (65.7 mmol) of 4-hydroxybenzamidoxime to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 8.9 g (78.8 mmol, 1.2 eq) of chloroacetyl chloride in 20 mL of anhydrous DMSO dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)phenol.
Visualizing the Pathway
Caption: One-pot synthesis of the target compound.
Performance Comparison and Data Summary
The following table summarizes the key performance indicators for the two protocols, with expected yields and reaction times based on literature precedents for similar 1,2,4-oxadiazole syntheses.
| Parameter | Protocol 1: Two-Step Thermal Cyclization | Protocol 2: One-Pot Superbase |
| Reaction Steps | 2 | 1 |
| Reaction Temperature | 0°C to Reflux (~140°C) | 0°C to Room Temperature |
| Typical Reaction Time | 10-20 hours | 4-24 hours |
| Reagents | 4-Hydroxybenzamidoxime, Chloroacetyl Chloride, Pyridine, Xylene | 4-Hydroxybenzamidoxime, Chloroacetyl Chloride, NaOH, DMSO |
| Workup Complexity | Moderate (two workups) | High (large volume extraction) |
| Expected Yield | 60-80% | 40-75% |
| Scalability | Good | Moderate (exotherm and workup can be challenging on a large scale) |
| Safety Considerations | Use of flammable high-boiling solvents, pyridine is toxic. | Highly exothermic initial reaction, use of powdered NaOH requires care. |
Discussion and Recommendations
Protocol 1 represents a more traditional and predictable method. The isolation of the intermediate allows for a greater degree of control over the purity of the final product. While it involves an additional step and requires high temperatures, the workup is generally more straightforward. This protocol is often preferred for initial scale-up and when high purity is the primary concern.
Protocol 2 offers the advantage of operational simplicity and milder reaction conditions, avoiding the need for high-temperature reflux. This can be particularly beneficial for thermally sensitive substrates. However, the reaction can be highly exothermic upon addition of the acyl chloride and requires careful temperature control. The workup involves quenching a large volume of DMSO in water, which can sometimes complicate product isolation. The yields can be more variable depending on the specific substrate and reaction control.[6][8]
Recommendation for Researchers: For initial exploratory synthesis and small-scale preparations where procedural simplicity is desired, Protocol 2 is an attractive option. For larger scale synthesis or when maximizing yield and purity is critical, the more controlled, stepwise approach of Protocol 1 is recommended. The choice of protocol will ultimately depend on the specific project goals, available equipment, and the scale of the synthesis.
References
- 1. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 5. 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol and Its Analogues
Introduction: The Oxadiazole Scaffold in Oncology
The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has garnered significant attention.[1][2] Its isomeric forms, particularly the 1,3,4-oxadiazole and 1,2,4-oxadiazole variants, are present in numerous compounds demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][3]
Oxadiazole derivatives exert their cytotoxic effects through diverse mechanisms, such as the inhibition of crucial enzymes like histone deacetylases (HDACs) and telomerase, or by interfering with growth factor signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[4][5][6] Their structural rigidity, metabolic stability, and capacity to act as bioisosteres for amide and ester groups make them ideal candidates for rational drug design.[7]
This guide focuses on the cytotoxic potential of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol , a representative member of this class. While data on this specific molecule is limited, its structure provides a foundational template. By synthesizing and comparing experimental data from its structural analogues, we aim to elucidate key structure-activity relationships (SAR). This analysis will provide researchers and drug development professionals with a predictive framework for designing next-generation oxadiazole-based cytotoxic agents with enhanced potency and selectivity.
I. Experimental Design: Assessing Cytotoxicity with the MTT Assay
To quantitatively compare the cytotoxic effects of different chemical compounds, a robust and reproducible methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[8]
Causality of Method Selection
The MTT assay was chosen for its proven reliability and direct correlation between cellular metabolic activity and cell viability.[9] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in living cells.[10] This reaction produces purple, insoluble formazan crystals. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells. This provides a quantitative measure of cell death induced by a test compound. It is a foundational assay in preclinical drug discovery for its high-throughput compatibility and cost-effectiveness.[11][12]
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a self-validating system designed for a 96-well plate format, ensuring accuracy through the inclusion of appropriate controls.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, A549, HeLa) until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and calculate the cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (oxadiazole analogues) in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions from the stock solutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Include "vehicle control" wells containing only medium with the same final concentration of DMSO and "untreated control" wells with only fresh medium.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.[10][13]
-
Incubate the plate for an additional 4 hours under the same conditions, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Use a reference wavelength of 630-650 nm to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) × 100
-
-
Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ represents the concentration of a compound that inhibits cell viability by 50%.
-
MTT Assay Workflow Diagram
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
II. Comparative Cytotoxicity Data of Oxadiazole Analogues
The cytotoxic potential of an oxadiazole derivative is highly dependent on the nature and position of its substituents. The following table summarizes the IC₅₀ values for a selection of analogues structurally related to 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol, demonstrating the impact of these modifications across various human cancer cell lines.
| Analogue ID | Core Structure | R Group (Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Core Compound | 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol | - | Reference Structure | N/A | [14] |
| Analogue A | 2,5-disubstituted-1,3,4-oxadiazole | R1: 2-acetamidophenoxymethyl, R2: N-phenylacetamido-thio | A549 (Lung) | < 0.14 | [15] |
| Analogue B | 2,5-disubstituted-1,3,4-oxadiazole | R1: Caffeic Acid derived, R2: Furyl | SKOV3 (Ovarian) | 14.2 | [16] |
| Analogue C | 2,5-disubstituted-1,3,4-oxadiazole | R1: Caffeic Acid derived, R2: Furyl | A549 (Lung) | 18.3 | [16] |
| Analogue D | 2-amino-5-aryl-1,3,4-oxadiazole | R: 3,4,5-trimethoxyphenyl on phenol | SNB-19 (CNS) | ~6.5 (PGI 65.12) | [17][18] |
| Analogue E | 2-amino-5-aryl-1,3,4-oxadiazole | R: 3,4,5-trimethoxyphenyl on phenol | NCI-H460 (Lung) | ~5.5 (PGI 55.61) | [17][18] |
| Analogue F | 2,5-disubstituted-1,3,4-oxadiazole | R1: 2-acetamidophenoxymethyl, R2: N-(4-fluorophenyl)acetamido-thio | A549 (Lung) | 1.59 | [15] |
| Analogue G | 2,5-disubstituted-1,3,4-oxadiazole | R1: Phthalimide derived, R2: 4-chlorophenyl | HeLa (Cervical) | 29 | [7] |
Note: PGI (Percent Growth Inhibition) at 10 µM is reported in some studies; a higher PGI indicates greater cytotoxic activity. IC₅₀ values are estimated for comparison where exact values are not provided.
III. Discussion: Elucidating Structure-Activity Relationships (SAR)
The data presented in the table reveals critical insights into the SAR of oxadiazole-based cytotoxic agents.
-
Impact of the Phenyl Substituent: The substitution pattern on the phenyl ring attached to the oxadiazole core is a major determinant of cytotoxicity. Analogues D and E , which feature a 4-chloro-2-aminophenol core with a 3,4,5-trimethoxyphenyl group on the other side of the 1,3,4-oxadiazole ring, demonstrate significant growth inhibition against CNS and lung cancer cell lines.[17][18] This suggests that the electron-donating methoxy groups enhance the molecule's interaction with its biological target, a common feature in potent tubulin inhibitors.[17]
-
Influence of the Second Substituent: The group at the 2- or 5-position of the oxadiazole ring dramatically influences potency. Analogue A shows exceptionally high activity (IC₅₀ < 0.14 µM) against A549 lung cancer cells.[15] Its complex side chain, featuring both acetamidophenoxy and N-phenylacetamido-thio moieties, likely provides multiple points of interaction with the target enzyme or receptor, leading to superior potency compared to simpler analogues.[15] The substitution of the N-phenyl group with a fluorophenyl group (Analogue F ) retains high potency, indicating that this part of the molecule is amenable to modification.[15]
-
Role of the Heterocyclic Core: While this guide centers on a 1,2,4-oxadiazole, the majority of highly active analogues reported are 1,3,4-oxadiazole isomers.[15][16][17] This highlights that the 1,3,4-oxadiazole scaffold is a highly validated and promising core for anticancer drug development.[3] The relative orientation of the nitrogen and oxygen atoms in the 1,3,4-isomer may provide an optimal geometry for binding to various biological targets.
-
Selectivity and Cell Line Dependence: The cytotoxicity of these compounds varies significantly between different cancer cell lines. For instance, Analogues B and C , which are identical, show more potent activity against ovarian cancer (SKOV3, IC₅₀ = 14.2 µM) than lung cancer (A549, IC₅₀ = 18.3 µM).[16] This differential activity underscores the importance of screening compounds against a diverse panel of cell lines to identify selective agents that may be more effective for specific cancer types.
IV. Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many potent 2,5-disubstituted 1,3,4-oxadiazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[17] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.
Mechanism Explained:
-
Binding to Tubulin: These oxadiazole analogues are designed to bind to the colchicine-binding site on β-tubulin.[17][18]
-
Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis.
-
Apoptosis Induction: The cell's internal checkpoints detect this mitotic failure, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent activation of the apoptotic (programmed cell death) pathway.[19]
This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on efficient mitosis for their growth and survival.
Signaling Pathway for Tubulin Inhibitors
Caption: Mechanism of tubulin inhibitors leading to apoptosis.
Conclusion and Future Outlook
This comparative analysis demonstrates that the oxadiazole scaffold is a versatile and highly promising platform for the development of potent cytotoxic agents. The lead compound, 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenol , serves as a valuable starting point for derivatization.
The structure-activity relationship analysis clearly indicates that potent anticancer activity is achievable through strategic modifications. Specifically, the incorporation of 3,4,5-trimethoxyphenyl moieties and complex N-substituted acetamido-thio side chains has yielded analogues with nanomolar to sub-nanomolar potency.[15][17] The 1,3,4-oxadiazole isomer appears to be a particularly privileged scaffold in this context.
Future research should focus on:
-
Synthesis and Evaluation: Synthesizing and testing the core compound and its novel analogues, particularly those combining features from the most potent examples identified (e.g., adding a trimethoxyphenyl group to a 1,2,4-oxadiazole core).
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to confirm mechanisms like tubulin inhibition and explore others.
-
Selectivity Profiling: Assessing cytotoxicity in non-malignant cell lines to determine the therapeutic index and potential for off-target toxicity.[16]
By leveraging the insights from this guide, researchers can more effectively design and advance oxadiazole derivatives as next-generation chemotherapeutic agents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijfmr.com [ijfmr.com]
- 3. ijdcs.com [ijdcs.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 1,2,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals vested in the therapeutic potential of 1,2,4-oxadiazole derivatives, the path from synthesis to clinical application is paved with rigorous biological evaluation. The credibility of these evaluations hinges on a cornerstone of scientific inquiry: reproducibility. The ability to consistently obtain the same results is paramount, yet often elusive. This guide provides an in-depth comparison of common biological assays for 1,2,4-oxadiazole derivatives, with a core focus on the factors influencing their reproducibility and the experimental strategies to fort-ify the reliability of your findings.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure with Assay Considerations
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] This structural feature, however, also necessitates a nuanced approach to biological assays. The electron-withdrawing nature of the ring system and the potential for substituents to influence solubility and aggregation can impact assay performance and, consequently, reproducibility.[2][3]
Comparing Common Biological Assays for 1,2,4-Oxadiazole Derivatives: A Focus on Cytotoxicity
A primary application of biological assays for novel 1,2,4-oxadiazole derivatives is the assessment of their cytotoxic or anti-proliferative effects, particularly in the context of cancer research.[1][4][5] Several assays are commonly employed for this purpose, each with its own set of advantages and potential pitfalls that can affect reproducibility.
Tetrazolium Reduction Assays: MTT and MTS
Principle of the Assays: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure cell metabolic activity.[6][7][8] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[6]
-
MTT: Produces a purple, water-insoluble formazan that requires a solubilization step before absorbance can be measured.[6][8]
-
MTS: Produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[7][8]
Factors Influencing Reproducibility:
-
Compound Interference: The chemical nature of 1,2,4-oxadiazole derivatives can potentially interfere with the assay. Some compounds may directly reduce the tetrazolium salt or interact with the formazan product, leading to false-positive or false-negative results.
-
Solubility Issues: Poorly soluble 1,2,4-oxadiazole derivatives can precipitate in the culture medium, leading to inconsistent exposure of cells to the compound and high variability in results.
-
Incomplete Solubilization (MTT): The formazan crystals in the MTT assay must be completely dissolved to ensure accurate absorbance readings. Incomplete solubilization is a major source of variability.[6]
-
Cell Density and Incubation Time: The number of cells seeded and the duration of the assay must be optimized and kept consistent to ensure that the metabolic activity is within the linear range of the assay.[6]
Luminescent ATP Assay: CellTiter-Glo®
Principle of the Assay: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][9][10][11] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.[4]
Factors Influencing Reproducibility:
-
Compound Interference with Luciferase: Certain 1,2,4-oxadiazole derivatives could potentially inhibit or enhance the activity of the luciferase enzyme, leading to inaccurate measurements of ATP levels.
-
ATP Half-life: The stability of the ATP molecule is critical. Experimental conditions that affect ATP stability, such as temperature fluctuations, can introduce variability.
-
"Add-Mix-Measure" Simplicity: The homogeneous format of the assay reduces the number of pipetting steps compared to MTT, which can minimize a source of error and improve reproducibility.[4][9]
Comparative Overview of Assays
| Assay | Principle | Advantages | Potential for Irreproducibility with 1,2,4-Oxadiazoles |
| MTT | Colorimetric (Formazan formation) | Inexpensive, widely used. | High. Compound interference, formazan insolubility, multiple steps.[6] |
| MTS | Colorimetric (Soluble formazan) | Simpler protocol than MTT (no solubilization).[7][8] | Moderate. Compound interference, though less prone to solubilization errors. |
| CellTiter-Glo® | Luminescent (ATP quantification) | High sensitivity, simple "add-mix-measure" protocol.[4][9] | Moderate. Potential for compound interference with luciferase. |
Best Practices for Ensuring Reproducibility
Beyond the choice of assay, meticulous experimental design and execution are paramount for achieving reproducible results with 1,2,4-oxadiazole derivatives.
Workflow for Enhancing Reproducibility
Caption: A workflow diagram illustrating key stages for enhancing the reproducibility of biological assays.
I. Pre-Assay Validation: The Foundation of Reliability
-
Compound Quality Control: The purity and identity of your 1,2,4-oxadiazole derivatives must be rigorously confirmed (e.g., by NMR, LC-MS, and elemental analysis). Impurities can have their own biological effects, confounding your results. Furthermore, determine the solubility of each compound in the assay medium to avoid precipitation.
-
Cell Line Authentication: Use authenticated cell lines (e.g., via Short Tandem Repeat profiling) to ensure you are working with the correct cells and that they are free from cross-contamination.
-
Reagent Validation: Be mindful of lot-to-lot variability in reagents such as serum, media, and assay kits. Qualify new lots against a reference standard to ensure consistent performance.
II. Rigorous Assay Execution: Controlling the Variables
-
Detailed Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the assay, from cell seeding to data acquisition. This minimizes variability between experiments and researchers.
-
Assay Optimization: For each cell line and compound class, optimize critical parameters such as cell seeding density, compound incubation time, and reagent concentrations.
-
Inclusion of Proper Controls:
-
Vehicle Control: To account for any effects of the compound solvent (e.g., DMSO).
-
Positive Control: A compound with a known, reproducible effect in the assay.
-
Negative Control: Untreated or mock-treated cells.
-
Assay-Specific Controls: For colorimetric and fluorescent assays, include a control with the compound in cell-free medium to check for direct interference with the assay reagents.
-
III. Transparent Post-Assay Analysis and Reporting
-
Standardized Data Processing: Define and consistently apply a data analysis pipeline, including background subtraction, normalization, and curve fitting.
-
Statistical Rigor: Employ appropriate statistical methods to assess the significance of your findings and the variability of your data.
-
Comprehensive Reporting: When publishing your results, provide a thorough description of the methods, including all parameters and controls, to allow for independent replication.
Signaling Pathways Modulated by 1,2,4-Oxadiazole Derivatives
The biological activity of 1,2,4-oxadiazole derivatives is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for designing relevant secondary assays and for interpreting your results.
Caption: Key signaling pathways often modulated by 1,2,4-oxadiazole derivatives.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 1,2,4-oxadiazole derivative or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: MTS Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (e.g., PES), to each well.[7][8]
-
Absorbance Measurement: Record the absorbance at approximately 490 nm.[8]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate and Compound Preparation: Prepare a 96-well plate with cells and the test compounds as described in the MTT protocol. Include control wells with medium only for background measurement.[4][10]
-
Equilibration: Equilibrate the plate to room temperature for about 30 minutes.[4][10]
-
Reagent Addition: Add CellTiter-Glo® reagent in a volume equal to the culture medium in each well.[4][10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][10]
-
Luminescence Measurement: Record the luminescence using a plate reader.[14]
Quantitative Data Summary: A Snapshot of 1,2,4-Oxadiazole Bioactivity
The following table summarizes reported IC50 values for various 1,2,4-oxadiazole derivatives against different cancer cell lines, as determined by cytotoxicity assays. This data is intended for comparative purposes and highlights the range of activities observed for this compound class.
| Compound ID/Reference | Cell Line | Assay Type | IC50 (µM) |
| Compound 1[8] | U87 (Glioblastoma) | MTT | ~60.3 |
| Compound 5[8] | U87 (Glioblastoma) | MTT | 35.1 |
| Compound 14a-d[4] | MCF-7 (Breast) | Not Specified | 0.12 - 2.78 |
| Compound 16a[15] | MCF-7 (Breast) | Not Specified | 0.68 |
| Compound 16b[15] | MCF-7 (Breast) | Not Specified | 0.22 |
| Compound 13a[15] | DU-145 (Prostate) | Not Specified | 0.011 |
| Compound 18a-c[1] | MCF-7 (Breast) | Not Specified | Sub-micromolar |
| Compound from[5] | Colo-205 (Colon) | MTT | 0.10 |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.
Conclusion
The reproducibility of biological assays for 1,2,4-oxadiazole derivatives is not merely a technical challenge but a fundamental prerequisite for the successful translation of promising compounds from the bench to the clinic. By understanding the principles and limitations of common assays, recognizing the potential for compound-specific interference, and implementing a rigorous framework of validation and control, researchers can significantly enhance the reliability and impact of their work. This guide serves as a starting point for developing robust, reproducible, and ultimately more predictive biological evaluations of this important class of therapeutic agents.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. scribd.com [scribd.com]
- 15. Mts-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
A Senior Application Scientist's Guide to the Safe Disposal of 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4-(5-chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol (CAS No. 5509-32-0)[4] is a halogenated heterocyclic compound containing a phenol group. Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its constituent chemical moieties: a halogenated organic, a phenol, and an oxadiazole ring.
Hazard Assessment: A Triad of Chemical Risks
-
Chloromethyl Group (Halogenated Organic): The presence of a chloromethyl group classifies this compound as a halogenated organic.[5] Halogenated organic compounds are often treated as regulated chemical waste, are frequently carcinogenic, and can produce highly toxic gases like phosgene and hydrogen chloride upon combustion.[2] Their disposal is typically more costly than that of non-halogenated waste due to the need for specialized high-temperature incineration.[3][6]
-
Phenol Group: Phenols are known to be toxic and corrosive, capable of causing severe skin burns and eye damage.[7][8] Phenol itself is suspected of causing genetic defects and may lead to organ damage with prolonged or repeated exposure.[8]
-
Oxadiazole Ring: The 1,3,4-oxadiazole moiety is a common pharmacophore.[9] While often stable, related oxadiazole derivatives have been shown to cause skin, eye, and respiratory tract irritation.[10][11][12] Some are classified as harmful if swallowed.[10][13]
Table 1: Summary of Inferred Hazards
| Functional Group | Associated Hazards | Primary Concerns |
| Chloromethyl | Toxic, potential carcinogen, produces toxic gas on combustion.[2] | Inhalation, long-term health effects, environmental release. |
| Phenol | Corrosive, toxic, suspected mutagen, organ toxicity.[8] | Severe skin/eye damage, absorption through skin. |
| [1][2][3]Oxadiazole | Skin, eye, and respiratory irritant.[10][11] | Irritation upon contact or inhalation. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the corrosive and potentially carcinogenic nature of this compound, a robust PPE protocol is mandatory. Engineering controls, such as a certified chemical fume hood, must always be the primary line of defense.[7]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene, Butyl rubber).[14][15] | Protects against degradation of a single glove material and provides robust protection against the corrosive phenol and halogenated components. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[15] | Protects against splashes that can cause severe eye damage. |
| Face Protection | Full-face shield worn over safety goggles.[14][15] | Required when there is a significant risk of splashes, such as during bulk transfers or spill clean-up. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex) fully buttoned.[15] Chemical-resistant apron for bulk handling.[13] | Protects skin and clothing from splashes. Flame-resistant material is a precaution due to the organic nature of the compound. |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes.[16] | Prevents exposure from spills that may reach the floor. |
| Respiratory | A NIOSH-approved respirator may be required if dusts or aerosols are generated and engineering controls are insufficient.[15][17] | Protects against inhalation of the irritant and potentially toxic compound. |
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical to minimizing harm.
-
Skin Contact: Immediately remove all contaminated clothing. Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. If PEG is not available, flush the area with an emergency safety shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an ANSI-approved eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
For any spill, the primary objectives are to contain the spill, decontaminate the area, and properly dispose of the resulting waste.
Caption: Emergency spill response workflow.
Decontamination of Surfaces and Glassware
Due to the reactive chloromethyl group, specific decontamination is required.
-
Routine Decontamination: Surfaces and glassware should be decontaminated after use. A method effective for chloromethyl ethers involves treatment with an alkaline aqueous solution containing a basic organic amine (e.g., triethanolamine), a nonionic surfactant, and an alkali-metal hydroxide.[1]
-
Empty Containers: To be considered "empty" for non-hazardous disposal, containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[20] The rinsate from all three rinses MUST be collected and disposed of as halogenated hazardous waste.[20] After rinsing, the container label must be defaced before disposal as regular laboratory glass or plastic waste.[3]
Waste Management and Disposal Protocol
The guiding principle for disposing of 4-(5-chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol is strict waste segregation to ensure compliant and safe disposal.[2][20]
-
Waste Segregation: At the point of generation, this compound and any materials contaminated with it must be disposed of into a dedicated "Halogenated Organic Waste" container.[2][21]
-
Waste Container: Use only a designated hazardous waste container that is in good condition, made of a compatible material (e.g., polyethylene for liquids, a sealable bag or drum for solids), and has a secure, threaded cap.[6]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[6] The label must clearly state "Halogenated Organic Waste" and list "4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol" and any other constituents by their full chemical names.[2]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, in secondary containment to prevent spills.[6]
-
Disposal Request: When the container is three-quarters full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[6] Do not overfill containers.
Caption: Step-by-step waste disposal workflow.
Chemical Incompatibility
To prevent dangerous reactions, avoid mixing this compound or its waste stream with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides): The phenol group can react with strong oxidizers.[22]
-
Strong Acids and Bases: Mixing can cause exothermic reactions or degradation.[21]
-
Bleach (Sodium Hypochlorite): Incompatible with phenols and halogenated compounds.[2]
-
Reactive Metals (e.g., alkali metals): May react with the halogenated component.
By adhering to these detailed procedures, you ensure not only your own safety but also that of your colleagues and the environment. This protocol provides a self-validating system for the responsible management of a complex chemical, reflecting the highest standards of scientific integrity.
References
- 1. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. CAS 5509-32-0 | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol - Synblock [synblock.com]
- 5. chempanda.com [chempanda.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. chemos.de [chemos.de]
- 9. rroij.com [rroij.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. sams-solutions.com [sams-solutions.com]
- 17. hazmatschool.com [hazmatschool.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 22. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Handling 4-(5-Chloromethyl-oxadiazol-3-yl)-phenol
A Senior Application Scientist's Guide to Handling 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol
Disclaimer: A comprehensive, officially recognized Safety Data Sheet (SDS) for 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol (CAS No. 5509-32-0) is not publicly available at the time of this writing. The following guidance is synthesized from an analysis of its constituent functional groups, data on structurally related compounds, and established principles of laboratory safety. This document is intended for informational purposes and must be supplemented by a formal risk assessment conducted by qualified safety professionals prior to handling this chemical.
Proactive Hazard Analysis: Deconstructing the Molecule
Understanding the necessary personal protective equipment (PPE) begins not with a checklist, but with a chemical interrogation of the molecule itself. The structure of 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol presents three distinct functional groups, each contributing to its overall hazard profile.
| Structural Component | Anticipated Hazards | Rationale & Supporting Evidence |
| Phenol Moiety | Corrosive (Skin/Eyes), Toxic if Swallowed/Inhaled, Suspected Mutagen.[4][5] | Phenol is a well-documented corrosive compound that can cause severe chemical burns.[4][5] It is readily absorbed through the skin and can lead to systemic toxicity.[4] Furthermore, it is suspected of causing genetic defects.[4][5] |
| Chloromethyl Group (-CH₂Cl) | Potent Alkylating Agent, Likely Toxic & Irritant, Potential Carcinogen. | The chloromethyl group is a reactive electrophile, capable of alkylating biological macromolecules. This reactivity is associated with toxicity, irritation, and potential carcinogenicity.[6] Compounds with this feature must be handled with extreme caution to prevent exposure. |
| 1,2,4-Oxadiazole Ring | General Heterocyclic Compound Hazards. | While the oxadiazole ring itself is relatively stable, many heterocyclic compounds can be irritating and harmful if swallowed or inhaled.[7] Its presence contributes to the overall complexity and potential biological activity of the molecule. |
| Halogenated Organic | Environmental Hazard, Specific Disposal Requirements. | As a chlorinated organic compound, it is classified as a halogenated waste.[3][8] Improper disposal can lead to environmental contamination. It costs significantly more to dispose of halogenated waste compared to non-halogenated solvents.[9] |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or engineered out. Your operational plan must prioritize these controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls are paramount. All handling of 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][10]
Personal Protective Equipment (PPE) Protocol
Given the anticipated high toxicity, corrosivity, and potential carcinogenicity, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[11]
-
Enhanced Protection: When there is a significant risk of splashing or uncontrolled reaction (e.g., transfers, quenching), a full-face shield must be worn over the chemical splash goggles.[11][12] A face shield alone is insufficient.[11]
Skin and Body Protection
-
Gloves: Due to the presence of a halogenated functional group, standard nitrile gloves may offer limited protection.[10] Double-gloving is required.
-
Inner Glove: A thin nitrile glove for dexterity.
-
Outer Glove: A chemically resistant glove (e.g., neoprene or butyl rubber). Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
-
Procedure: Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical is suspected, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
-
Lab Coat: A flame-resistant lab coat is required.[6] Ensure it is fully buttoned with sleeves rolled down.
-
Apron: For procedures involving larger quantities (>5g) or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.[6][11] No part of the leg or foot should be exposed.
Respiratory Protection
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a spill outside of a fume hood or a failure of ventilation, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[1] All personnel who may need to use such a respirator must be properly fit-tested and trained in its use.
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and cross-contamination.
Caption: A structured workflow for handling hazardous chemicals.
Emergency Procedures: Immediate Response Plan
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air.[6][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[6] Seek immediate medical attention.[6]
Spill Management
-
Small Spill (inside fume hood): Contain the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[10] Prevent entry and call your institution's emergency response team.[3]
Waste Disposal Plan: Managing Halogenated Waste
All materials contaminated with 4-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-phenol, including excess reagent, contaminated solvents, spill cleanup materials, and disposable PPE, must be treated as hazardous halogenated waste.[8][10]
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams to reduce disposal costs and ensure proper treatment.[8][9]
-
Containerization: Use a designated, properly labeled, and sealed container for all halogenated waste.[3][14] The container must be compatible with the chemical and stored in a designated satellite accumulation area.[8][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents and their approximate percentages.[3][8]
-
Disposal Request: When the container is nearly full, follow your institution's procedures to request a waste collection from the Environmental Health and Safety (EH&S) department.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ineos.com [ineos.com]
- 5. carlroth.com [carlroth.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. angenechemical.com [angenechemical.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
